Igmesine hydrochloride
Description
The exact mass of the compound Igmesine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Igmesine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Igmesine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQQPAJNUHKSV-RSGUCCNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130152-35-1 | |
| Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Igmesine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IGMESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacology of Igmesine Hydrochloride
Foreword: This document provides a comprehensive technical analysis of Igmesine hydrochloride (formerly JO 1784), a selective sigma-1 (σ₁) receptor agonist. It is intended for researchers, neuroscientists, and drug development professionals. This guide moves beyond a simple recitation of facts to explore the mechanistic underpinnings, experimental rationale, and clinical trajectory of Igmesine, offering a holistic view of its pharmacological profile. While its clinical development was halted, the story of Igmesine provides critical insights into the therapeutic potential and complexities of targeting the sigma-1 receptor system for neuropsychiatric and neurodegenerative disorders.
Section 1: Molecular Profile and Receptor Binding Affinity
Igmesine is a synthetic small molecule characterized as a potent and selective agonist for the sigma-1 receptor.[1] Its chemical designation is (E)-N-(cyclopropylmethyl)-N-ethyl-3,6-diphenylhex-5-en-3-amine hydrochloride. The sigma-1 receptor itself is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is distinct from classical G protein-coupled or ionotropic receptors.[2][3] This localization is key to its function as a modulator of intracellular signaling.
The selectivity of Igmesine is a cornerstone of its pharmacological profile. Early radioligand binding assays were crucial in establishing its specificity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation: Whole brains from Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous ligands.
-
Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended to a protein concentration of approximately 200 µg per assay tube.
-
Assay: Brain membrane preparations are incubated with a specific concentration of a radiolabeled sigma-1 ligand, such as (+)-[³H]SKF-10,047, and varying concentrations of the unlabeled test compound (Igmesine).
-
Incubation & Termination: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C) and is then terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Analysis: The concentration of Igmesine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
Rationale for Protocol: This classic pharmacological technique directly measures the affinity of a test compound for its target receptor. The use of (+)-[³H]SKF-10,047 as the radioligand is historically significant as it was one of the first compounds used to characterize sigma sites.[4] The selectivity is confirmed by running similar assays against a wide panel of other CNS receptors.
Table 1: Igmesine Receptor Binding Profile
| Receptor/Site | Ligand | Preparation | IC₅₀ (nM) | Reference |
| Sigma Site | (+)-[³H]SKF-10,047 | Rat Brain Membranes | 39 ± 8 | [4][5] |
| Phencyclidine (PCP) Site | N/A | N/A | No significant affinity | [4] |
| >20 Other CNS Receptors | Various | N/A | No significant affinity | [4] |
This high degree of selectivity was a promising feature, suggesting a lower potential for off-target effects that often complicate the profiles of neuropsychiatric drugs.
Section 2: Mechanism of Action: A Multi-faceted Neuromodulator
Igmesine's effects are not mediated by direct agonism of a neurotransmitter receptor but by the allosteric modulation of multiple downstream signaling pathways via the sigma-1 receptor. Its mechanism is best understood as a "signal amplifier" or "modulator," particularly under conditions of cellular stress or pathological impairment.[2]
The primary mechanism involves the modulation of intracellular calcium (Ca²⁺) homeostasis.[2][6] As a chaperone protein, the sigma-1 receptor interacts with and stabilizes the inositol 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum membrane.[2]
Proposed Signaling Pathway of Igmesine:
Caption: Proposed mechanism of action for Igmesine.
Upon binding Igmesine, the sigma-1 receptor potentiates Ca²⁺ signaling in two primary ways:
-
Intracellular Mobilization: It enhances Ca²⁺ release from the endoplasmic reticulum through IP₃ receptors.[6] This effect is selective, as studies have shown that antagonists of the IP₃ receptor, but not the ryanodine receptor, can block Igmesine's behavioral effects.[6]
-
Extracellular Influx: It modulates the activity of voltage-dependent calcium channels (VDCCs), specifically L-type and N-type, facilitating Ca²⁺ influx from the extracellular space.[6][7]
This modulation of Ca²⁺ signaling is critical because it directly influences the activity of other ion channels and receptors. Notably, Igmesine modulates NMDA receptor-induced neuronal firing in the hippocampus.[2] This is not a direct binding event but a consequence of the sigma-1 receptor's influence on the cellular environment, making the NMDA receptor more or less responsive depending on the physiological context. Furthermore, studies have shown that Igmesine can block the increase in cyclic GMP (cGMP) that is typically induced by NMDA receptor activation, indicating interference with the NMDA-nitric oxide synthase (NOS)-cGMP pathway.[8][9]
Unlike classic antidepressants, Igmesine has a negligible direct impact on the monoaminergic system. It does not inhibit monoamine oxidase (MAO) and shows only weak effects on norepinephrine uptake at behaviorally relevant doses, with no significant activity on serotonin or dopamine systems.[8][9]
Section 3: Pharmacodynamics: Cellular and Systemic Effects
The mechanistic actions of Igmesine translate into distinct pharmacodynamic effects observed in both in vitro and in vivo models, primarily manifesting as antidepressant-like, neuroprotective, and anti-amnesic properties.
Antidepressant-Like Activity
The most studied effect of Igmesine is its potential as an antidepressant. This was primarily assessed using rodent models of behavioral despair.
Experimental Workflow: Forced Swim Test (FST)
Caption: Workflow for the Forced Swim Test.
Rationale: The FST is a standard screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect. Igmesine, like other sigma-1 agonists, consistently reduces immobility time in this test, an effect that can be blocked by sigma-1 receptor antagonists.[10][11]
A key finding from chronic administration studies (21 days) was that Igmesine produced a significant decrease (20%) in the density of β-adrenergic receptors.[8][9] This downregulation is a well-known molecular hallmark of clinically effective antidepressants like fluoxetine and desipramine, suggesting that despite its different primary mechanism, Igmesine may converge on common final pathways related to synaptic plasticity and receptor adaptation.[8]
Neuroprotective and Anti-Amnesic Effects
Igmesine has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical models.
-
Neuroprotection: In a gerbil model of global cerebral ischemia, Igmesine treatment provided significant protection against neuronal cell death and attenuated the ischemia-induced hyperactivity.[2]
-
Anti-Amnesia: In rats with scopolamine-induced amnesia (a cholinergic deficit model), Igmesine doses from 0.25 to 16.0 mg/kg significantly reversed memory deficits in the passive avoidance task.[2][5] This effect is consistent with the finding that Igmesine can increase the release of acetylcholine.[2] It also showed cognitive benefits in a mouse model of accelerated aging (SAMP8 mice).[2]
These effects highlight a crucial aspect of sigma-1 agonism: its benefits are most pronounced under pathological conditions. In healthy control animals, sigma-1 ligands often have little to no effect on learning and memory, suggesting they act to restore homeostasis rather than broadly enhancing cognitive function.[2]
Table 2: Summary of Key Preclinical Efficacy Studies
| Model | Species | Dosing | Key Finding | Reference |
| Forced Swim Test | Rodent | N/A | Reduced immobility time, indicating antidepressant-like effect. | [10][11] |
| Scopolamine-Induced Amnesia | Rat | 0.25-16 mg/kg, i.p. | Reversed cognitive deficits in passive avoidance task. | [2][5] |
| Accelerated Aging (SAMP8) | Mouse | 0.1-3 mg/kg, s.c. | Improved cognitive functions. | [2] |
| Global Cerebral Ischemia | Gerbil | 50-100 mg/kg | Protected against neuronal cell death. | [2] |
| Corticotropin-Releasing Factor (CRF) Induced Gastric Inhibition | Rat | 0.05-0.5 µg, i.c. | Centrally reversed CRF-induced inhibition of gastric function. | [12] |
Section 4: Pharmacokinetics
Detailed pharmacokinetic data for Igmesine in humans, such as half-life and bioavailability, have not been extensively published.[2] Preclinical studies provide some insight into its in vivo activity.
-
Administration: In animal models, Igmesine has been administered both intraperitoneally (i.p.) and orally (p.o.).[4]
-
Brain Penetrance: It effectively displaces radiolabeled sigma ligands from the brain following systemic administration in mice, with ID₅₀ values (the dose required to displace 50% of the ligand) of 1.2 mg/kg (i.p.) and 3.5 mg/kg (p.o.).[4] This demonstrates good blood-brain barrier penetration and target engagement in the CNS.
Section 5: Clinical Trials and Discontinuation
The preclinical promise of Igmesine led to its evaluation in humans for the treatment of major depressive disorder.
Table 3: Summary of Igmesine Clinical Trials for Depression
| Trial Phase | Patient Population | N | Dosing | Comparator | Key Outcome | Reference |
| Phase II | Major Depression | N/A | N/A | Fluoxetine | Reported to be as effective as fluoxetine. | [10] |
| Phase III | Major Depression | 348 | 25 mg/day, 100 mg/day | Placebo | Failed to show a statistically significant improvement over placebo for the total study population at 6 weeks. | [2][7] |
The Phase III trial was the pivotal point that led to the discontinuation of Igmesine's development.[1] While an interim analysis and a subset of patients in the UK showed a significant therapeutic effect at the 25 mg/day dose, these findings were not replicated in the overall study population by the end of the 6-week treatment period.[2] The authors of the study noted that adverse events were more frequent at the 100 mg dose than the 25 mg dose, but specific details on the types and frequencies of these events were not published.[2]
The failure of Igmesine in Phase III, despite a strong preclinical rationale and positive Phase II signals, underscores the translational challenges in psychiatric drug development. It may reflect the heterogeneity of major depression, the complexities of the sigma-1 system's role in human psychopathology, or issues with trial design and patient selection.
Section 6: Conclusion and Future Perspectives
Igmesine hydrochloride is a selective, high-affinity sigma-1 receptor agonist with a well-defined preclinical profile demonstrating antidepressant, neuroprotective, and nootropic potential. Its mechanism of action, centered on the modulation of intracellular calcium signaling and NMDA receptor function, distinguishes it from classic monoaminergic antidepressants.
Although its clinical journey ended in disappointment, the study of Igmesine has been invaluable to the field. It validated the sigma-1 receptor as a druggable target for CNS disorders and paved the way for a new generation of sigma-1 ligands, such as blarcamesine (ANAVEX2-73), which has shown promising results in recent clinical trials for Alzheimer's disease.[13][14]
The pharmacology of Igmesine serves as a critical case study. It highlights that targeting intracellular chaperone proteins and modulating cellular homeostasis is a viable therapeutic strategy. Future research in this area may benefit from focusing on patient stratification, perhaps using biomarkers related to ER stress or calcium dysregulation, to identify populations most likely to respond to sigma-1 receptor-targeted therapies.
References
-
Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. [Link]
-
Sarkisyan, G., et al. (n.d.). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. PMC - NIH. [Link]
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-49. [Link]
-
Wikipedia. (n.d.). Igmesine. [Link]
-
Roman, F. J., et al. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites. Journal of Pharmacy and Pharmacology, 42(6), 439-40. [Link]
-
Urani, A., et al. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26-35. [Link]
-
Gan, J., et al. (2022). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology. [Link]
-
Guo, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]
-
Wikipedia. (n.d.). List of investigational antidepressants. [Link]
-
Earley, B., et al. (1991). Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor. Neuropharmacology, 30(10), 1119-24. [Link]
-
Gue, M., et al. (1992). Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats. European Journal of Pharmacology, 223(2-3), 197-9. [Link]
-
Gue, M., et al. (1991). Neuropeptide Y and sigma ligand (JO 1784) act through a Gi protein to block the psychological stress and corticotropin-releasing factor-induced colonic motor activation in rats. Neuropharmacology, 30(10), 1119-24. [Link]
-
Penke, B., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
-
Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783-97. [Link]
-
NeurologyLive. (2024, November 5). SIGMAR1 Activating Agent Blarcamesine Meets Pre-Specified Efficacy in Phase 2/3 Trial of Alzheimer Disease. [Link]
-
NeurologyWise. (2024, July 29). Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment. [Link]
Sources
- 1. Igmesine - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 4. JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
An In-Depth Technical Guide to Igmesine Hydrochloride: A Selective Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Igmesine hydrochloride (JO-1784), a selective sigma-1 (σ1) receptor agonist. It delves into the intricate pharmacology of the σ1 receptor, the molecular characteristics of Igmesine, and the preclinical and clinical findings that have defined its scientific journey. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the compound's mechanism of action, experimental evaluation, and therapeutic potential. While early clinical trials showed promise for major depressive disorder, its development was discontinued, a decision influenced by a combination of clinical outcomes and strategic marketing considerations. This guide will explore the multifaceted nature of Igmesine, from its fundamental biochemistry to its complex clinical history, providing a holistic understanding of this significant pharmacological tool.
The Sigma-1 Receptor: An Enigmatic Chaperone with Therapeutic Promise
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] Unlike conventional receptors, it does not belong to the G protein-coupled or ion channel receptor families. The σ1R is a 223-amino acid protein with a crystal structure revealing a homotrimeric organization.[1] Each protomer consists of a single transmembrane domain and a ligand-binding pocket.[1]
The σ1R plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways. Its functions include the regulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[2][3] Activation of the σ1R can lead to the potentiation of N-methyl-D-aspartate (NMDA) receptor activity and the modulation of various neurotransmitter systems.[2][4] This multifaceted functionality has positioned the σ1R as a promising therapeutic target for a range of neurological and psychiatric disorders.
Key Signaling Pathways Modulated by the Sigma-1 Receptor
Activation of the σ1 receptor by agonists like Igmesine initiates a cascade of intracellular events. Understanding these pathways is critical to elucidating the therapeutic potential and mechanism of action of σ1R ligands.
Figure 2: Workflow for a radioligand binding assay to determine the affinity of Igmesine for the sigma-1 receptor.
This functional assay assesses the ability of a σ1 receptor agonist to modulate intracellular calcium signaling.
-
Objective: To determine the effect of Igmesine on intracellular calcium levels, often in response to another stimulus.
-
Principle: Cells expressing σ1 receptors are loaded with a calcium-sensitive fluorescent dye. Changes in fluorescence intensity upon stimulation are measured to quantify changes in intracellular calcium concentration.
-
Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing σ1 receptors.
-
Dye Loading: Load the cells with a calcium indicator dye such as Fura-2 AM or Fluo-4 AM.
-
Stimulation: Treat the cells with Igmesine, followed by a stimulus known to induce calcium release (e.g., bradykinin or an NMDA receptor agonist).
-
Measurement: Measure the fluorescence using a plate reader or fluorescence microscope.
-
Data Analysis: Analyze the change in fluorescence to determine the effect of Igmesine on calcium mobilization. Studies have shown that the antidepressant-like effect of Igmesine is dependent on both extracellular calcium influx and intracellular calcium mobilization. [5]
-
BRET assays are used to study protein-protein interactions in live cells.
-
Objective: To investigate the effect of Igmesine on the interaction between the σ1 receptor and its binding partners, such as the ER chaperone BiP (Binding immunoglobulin protein).
-
Principle: The σ1 receptor and its interacting partner are fused to a bioluminescent donor (e.g., Renilla luciferase) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein), respectively. If the proteins are in close proximity, energy is transferred from the donor to the acceptor, resulting in light emission at the acceptor's wavelength.
-
Methodology:
-
Construct Generation: Create expression vectors for the fusion proteins.
-
Transfection: Co-transfect cells with the donor and acceptor constructs.
-
Treatment: Treat the cells with Igmesine.
-
Measurement: Add the luciferase substrate and measure the light emission at the donor and acceptor wavelengths using a luminometer.
-
Data Analysis: Calculate the BRET ratio. A change in the BRET ratio upon treatment with Igmesine indicates a change in the protein-protein interaction. BRET assays can help differentiate between σ1R agonists and antagonists based on their effects on receptor multimerization and interaction with BiP. [3]
-
In Vivo Assays
This is a widely used behavioral test in rodents to screen for antidepressant-like activity.
-
Objective: To evaluate the antidepressant-like effects of Igmesine.
-
Principle: Rodents are placed in an inescapable cylinder of water. The time they spend immobile (floating) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Methodology:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer Igmesine or a vehicle control at a specified time before the test.
-
Test Session: Place the animal in the water cylinder for a set period (e.g., 6 minutes).
-
Scoring: Record the duration of immobility, typically during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the Igmesine-treated and control groups. Igmesine has been shown to produce antidepressant-like effects in this model. [3]
-
This technique allows for the measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.
-
Objective: To determine the effect of Igmesine on the extracellular levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
-
Principle: A microdialysis probe is implanted into a specific brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Perfusion and Sampling: After a recovery period, perfuse the probe and collect dialysate samples at regular intervals.
-
Drug Administration: Administer Igmesine and continue collecting samples.
-
Analysis: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC with electrochemical detection. In vivo studies have shown that Igmesine can increase extracellular levels of norepinephrine and dopamine in the brain. [6]
-
Clinical Development and Discontinuation
Igmesine showed initial promise in the treatment of major depressive disorder. Phase II clinical trials indicated that Igmesine was as effective as the selective serotonin reuptake inhibitor (SSRI) fluoxetine. [3]In a 6-week, multi-center, double-blind, placebo-controlled study involving 348 patients, Igmesine (at doses of 25 or 100 mg/day) demonstrated comparable efficacy to fluoxetine (20 mg/day) as measured by the Hamilton Depression Rating Scale (HAM-D). [2] However, despite these encouraging early results, Igmesine's development was discontinued. Reports indicate that it failed to show significant effectiveness in a large Phase III clinical trial. [2][7]The discontinuation was also attributed to "marketing considerations" by Pfizer, which had acquired the development rights. [2]This decision was made in the context of a broader trend of pharmaceutical companies pulling back from neuroscience research and development due to the high costs and low success rates of clinical trials for central nervous system disorders. [8]
Conclusion
Igmesine hydrochloride remains a valuable research tool for understanding the complex biology of the sigma-1 receptor. Its high affinity and selectivity make it an important pharmacological probe for elucidating the role of σ1R in various physiological and pathological processes. While its journey as a potential therapeutic for depression was cut short, the scientific knowledge gained from its study continues to inform the development of new σ1 receptor ligands for a range of indications. This in-depth technical guide has provided a comprehensive overview of Igmesine, from its molecular interactions to its clinical evaluation, offering a solid foundation for future research in this exciting field.
References
-
Igmesine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Igmesine. (2017, August 18). Alzheimer's Drug Discovery Foundation. [Link]
-
Akunne, H. C., Zoski, K. T., Whetzel, S. Z., Cordon, J. J., Demattos, S. B., & Corbin, A. E. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138–149. [Link]
-
Igmesine: mode of action and preclinical antidepressant activity. (1998, November 18). BioWorld. [Link]
-
Skuza, G., & Rogóz, Z. (2006). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Behavioural pharmacology, 17(4), 349–355. [Link]
-
Roman, F. J., Pascaud, X., Martin, B., Vauché, D., & Junien, J. L. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites. The Journal of pharmacy and pharmacology, 42(6), 439–440. [Link]
-
Junien, J. L., Roman, F. J., Pascaud, X., & Vauche, D. (1991). Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor. Brain research, 546(2), 282–286. [Link]
-
Hicks, P. B., & Gatti, P. J. (1993). Effects of JO 1784, a selective sigma ligand, on the autoradiographic localization of M1 and M2 muscarinic receptor subtypes in trimethyltin treated rats. Brain research, 627(1), 131–143. [Link]
-
Urani, A., Roman, F. J., & Maurice, T. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26–35. [Link]
-
Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and teratology, 26(6), 783–797. [Link]
-
Pfizer ends neuroscience discovery programme, and drops out of dementia drug race. (2018, January 8). Alzheimer's Society. [Link]
Sources
- 1. JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Igmesine - Wikipedia [en.wikipedia.org]
- 8. Pfizer ends neuroscience discovery programme, and drops out of dementia drug race | Alzheimer's Society [alzheimers.org.uk]
The Neuroprotective Potential of Igmesine Hydrochloride in Cerebral Ischemia: A Technical Guide for Drug Development Professionals
Abstract
Cerebral ischemia, a primary cause of disability and mortality worldwide, presents a significant challenge in neurotherapeutics due to its complex pathophysiology.[1] The narrow therapeutic window of current treatments necessitates the exploration of novel neuroprotective agents.[1] Igmesine hydrochloride, a selective agonist of the sigma-1 receptor, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the neuroprotective effects of Igmesine in cerebral ischemia, with a focus on its mechanism of action, preclinical evidence, and the experimental methodologies crucial for its evaluation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Igmesine and the broader role of sigma-1 receptor modulation in ischemic stroke, offering a scientifically grounded framework for future research and development.
Introduction: The Unmet Need in Ischemic Stroke and the Promise of Sigma-1 Receptor Agonism
Ischemic stroke is characterized by a sudden loss of blood flow to a region of the brain, initiating a cascade of detrimental biochemical and molecular events that lead to irreversible neuronal damage.[1] While reperfusion therapies like intravenous thrombolysis and mechanical thrombectomy are the current standard of care, their efficacy is time-dependent, leaving a large number of patients with significant neurological deficits.[1] This underscores the urgent need for neuroprotective agents that can mitigate ischemic injury and extend the therapeutic window.
The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, has garnered significant attention as a therapeutic target for various neurological disorders, including stroke.[2][3] Activation of the sigma-1 receptor has been shown to confer neuroprotection through multiple mechanisms, including the modulation of intracellular calcium signaling, attenuation of ER stress, and reduction of oxidative stress and inflammation.[3][4][5]
Igmesine hydrochloride is a selective and high-affinity agonist for the sigma-1 receptor.[6] Preclinical studies have demonstrated its potential as a neuroprotective agent in the context of cerebral ischemia.[7][8] This guide will delve into the technical details of Igmesine's neuroprotective profile, providing a comprehensive resource for its continued investigation.
The Core Mechanism: Igmesine and the Sigma-1 Receptor Signaling Axis in Neuroprotection
The neuroprotective effects of Igmesine are intrinsically linked to its agonistic activity at the sigma-1 receptor. Upon stimulation by an agonist like Igmesine, the sigma-1 receptor dissociates from its binding partner, the chaperone protein BiP (Binding immunoglobulin Protein), and translocates to various intracellular sites to interact with a range of client proteins, thereby modulating their function.[9]
Modulation of Calcium Homeostasis and Attenuation of Excitotoxicity
A critical event in the ischemic cascade is the massive influx of calcium into neurons, primarily through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal death.[10] The sigma-1 receptor plays a crucial role in maintaining intracellular calcium homeostasis.[11][12]
Igmesine, by activating the sigma-1 receptor, can modulate the activity of several key players in calcium signaling:
-
Inositol Trisphosphate (IP3) Receptors: The sigma-1 receptor chaperones IP3 receptors at the ER-mitochondria interface, facilitating efficient calcium transfer from the ER to the mitochondria. This process is vital for maintaining mitochondrial function and ATP production.[2]
-
NMDA Receptors: Sigma-1 receptor activation can modulate NMDA receptor function, potentially reducing the excessive calcium influx associated with excitotoxicity.[7]
-
Voltage-gated Calcium Channels: The sigma-1 receptor can also influence the activity of voltage-gated calcium channels, further contributing to the regulation of intracellular calcium levels.[4]
By stabilizing intracellular calcium dynamics, Igmesine can help prevent the downstream detrimental effects of calcium overload, such as the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).
Mitigation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and calcium storage. Ischemia disrupts ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3] Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis.[3]
The sigma-1 receptor, as an ER chaperone, plays a direct role in mitigating ER stress.[3][13] Upon activation by Igmesine, the sigma-1 receptor can:
-
Enhance Protein Folding and Trafficking: By acting as a chaperone, the activated sigma-1 receptor can assist in the proper folding and transport of proteins, thereby reducing the load of unfolded proteins in the ER.
-
Modulate UPR Signaling: The sigma-1 receptor can interact with key sensors of the UPR, such as IRE1α (inositol-requiring enzyme 1α), to modulate downstream signaling and promote cell survival.[14]
Anti-inflammatory and Antioxidant Effects
Inflammation and oxidative stress are key contributors to secondary brain injury following an ischemic stroke. Activated microglia release pro-inflammatory cytokines, and the reperfusion of ischemic tissue can lead to a burst of ROS production.
The activation of the sigma-1 receptor by agonists has been shown to exert both anti-inflammatory and antioxidant effects.[4] This is thought to occur through:
-
Modulation of Microglial Activation: Sigma-1 receptor ligands can influence microglial activity, potentially shifting them from a pro-inflammatory to a more neuroprotective phenotype.[15]
-
Activation of the Nrf2 Pathway: The sigma-1 receptor has been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and cytoprotective genes.
The multifaceted mechanism of action of Igmesine, mediated through the sigma-1 receptor, is depicted in the following signaling pathway diagram:
Preclinical Evidence for Igmesine in Cerebral Ischemia
The neuroprotective potential of Igmesine has been primarily investigated in preclinical models of cerebral ischemia. A landmark study by O'Neill and colleagues (1995) provided the foundational evidence for its efficacy.[7][8]
The Gerbil Model of Global Cerebral Ischemia
The Mongolian gerbil is a commonly used model for global cerebral ischemia due to the anatomical feature of an incomplete circle of Willis, which leads to widespread forebrain ischemia upon bilateral common carotid artery occlusion.[16][17][18]
In this model, Igmesine hydrochloride demonstrated significant neuroprotective effects.
| Dose of Igmesine HCl | Key Findings | Reference |
| 50, 75, and 100 mg/kg | - Significant protection against neuronal cell death in the hippocampus. | O'Neill et al., 1995[7][8] |
| - Attenuation of ischemia-induced hyperactivity. | O'Neill et al., 1995[7][8] | |
| - Reduction in the ischemia-induced increase in nitric oxide synthase activity. | O'Neill et al., 1995[7] |
It is important to note that while the doses used in this rodent model are high, dose-response relationships often differ between species, and further studies are required to determine the optimal therapeutic dose in larger animal models and eventually in humans.[19]
Essential Experimental Protocols for Evaluating Neuroprotection
For drug development professionals, rigorous and standardized experimental protocols are paramount for the reliable evaluation of neuroprotective candidates like Igmesine.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model in rodents is the most widely used preclinical model of focal ischemic stroke, as it closely mimics the clinical scenario of stroke in the territory of the middle cerebral artery in humans.[5][20] The intraluminal suture method is a common and relatively non-invasive technique to induce MCAO.[5][21][22][23]
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.
-
Arteriotomy: Make a small incision in the ECA between the distal and temporary ligatures.
-
Filament Insertion: Introduce a silicon-coated monofilament (e.g., 4-0 nylon) through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes for transient MCAO).
-
Reperfusion: For transient MCAO, withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
Assessment of Infarct Volume: TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid, simple, and cost-effective method for visualizing the infarct area in the brain.[24] TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, with its compromised mitochondrial function, remains unstained (white).[24]
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with saline.
-
Brain Slicing: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm for rats).[5]
-
Incubation: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[5][25]
-
Fixation: Transfer the stained slices to a 10% formalin solution for fixation.[5]
-
Image Analysis: Acquire digital images of the stained slices and use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the hemisphere. The infarct volume is then calculated by summing the infarct area of each slice multiplied by the slice thickness.
Evaluation of Neurological Deficits
Assessing functional outcomes is crucial for evaluating the therapeutic potential of a neuroprotective agent. Several scoring systems have been developed for this purpose in rodents.
-
Bederson Scale: A simple, global neurological assessment that scores deficits on a scale of 0-3 based on forelimb flexion, resistance to lateral push, and circling behavior.[12] While easy to perform, it can be subjective and may not be sensitive to long-term deficits.[12]
-
Modified Neurological Severity Score (mNSS): A more comprehensive composite score that evaluates motor, sensory, reflex, and balance functions on a scale of 0-18 (for rats).[12] It provides a more detailed assessment of neurological function and can be used for longer-term studies.[12][26]
Concluding Remarks and Future Directions
Igmesine hydrochloride, through its selective agonism of the sigma-1 receptor, presents a compelling profile as a neuroprotective agent for cerebral ischemia. Its multifaceted mechanism of action, targeting key pathological events such as excitotoxicity, ER stress, and oxidative stress, positions it as a promising candidate for further development.
The preclinical data, although limited, are encouraging and provide a strong rationale for more extensive investigation. Future research should focus on:
-
Dose-response studies in focal ischemia models: To establish the optimal therapeutic window and dosage of Igmesine in the more clinically relevant MCAO model.
-
Long-term functional outcome studies: To assess the impact of Igmesine on long-term neurological recovery.
-
Combination therapy studies: To explore the potential synergistic effects of Igmesine with current reperfusion therapies.
-
Investigation in aged and comorbid animal models: To enhance the translational relevance of preclinical findings.
The in-depth technical guidance provided in this document on the mechanism of action and essential experimental protocols aims to facilitate the rigorous and standardized evaluation of Igmesine and other sigma-1 receptor agonists, with the ultimate goal of translating these promising preclinical findings into effective therapies for stroke patients.
References
-
Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. Retrieved from [Link]
- L'Oreal. (2017, August 17). Igmesine for use in the treatment of neurodegenerative diseases. (WO2017137600A1). Google Patents.
-
Croci, D., & Brandolini, L. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Journal of Cerebral Blood Flow & Metabolism, 44(9), 1669–1684. Retrieved from [Link]
-
Kovacs, G. G., & Klettner, A. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 712. Retrieved from [Link]
-
Ister, R., Pongrac, M., & Radmilović, M. D. (2024, November 22). Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion. JoVE Journal, (201). Retrieved from [Link]
-
Downey, R. L. (n.d.). Measuring infarct size by the tetrazolium method. University of South Alabama. Retrieved from [Link]
-
Ramirez, C., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(21), 13359. Retrieved from [Link]
-
Engel, O., et al. (2022, June 9). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model l Protocol Preview. JoVE. Retrieved from [Link]
-
Manohar, S., et al. (2012). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacological and Toxicological Methods, 66(2), 108-113. Retrieved from [Link]
-
Neuropharmacology Laboratory, Department of Pharmacology, All India Institute of Medical Sciences. (2005). Agmatine: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model. Drug Development Research. Retrieved from [Link]
-
Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783–797. Retrieved from [Link]
-
Fluri, F., et al. (2015). Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia. CNS & Neurological Disorders - Drug Targets, 14(7), 818-825. Retrieved from [Link]
-
Wang, Y., et al. (2023). The superiority and feasibility of 2,3,5-triphenyltetrazolium chloride–stained brain tissues for molecular biology experiments based on microglial properties. Brain and Behavior, 13(5), e3001. Retrieved from [Link]
-
F. F., & F. V. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 16(9), 1277–1291. Retrieved from [Link]
-
Balkaya, M. G., & Cho, S. (2010). Functional assessments in the rodent stroke model. Journal of Visualized Experiments, (41), 2037. Retrieved from [Link]
-
Balkaya, M. G., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(9), 2493–2501. Retrieved from [Link]
-
Zhang, H., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 583489. Retrieved from [Link]
-
Di, M., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neuroscience, 13, 765. Retrieved from [Link]
-
Meloni, B. P., et al. (2015). Rat permanent middle cerebral artery occlusion procedure. Bio-protocol, 5(9), e1463. Retrieved from [Link]
- Pande, A. C., et al. (1999). Effects of a sigma receptor agonist in depressed humans.
-
Dirnagl, U., et al. (2003). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Function of S1R at the ER-PM junctions in ER-calcium entry. Retrieved from [Link]
-
Wang, Y., et al. (2025). A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury. JoVE Journal. Retrieved from [Link]
-
Li, P., et al. (2023). A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice. JoVE Journal, (194), e65158. Retrieved from [Link]
-
Cizkova, D., et al. (2022). Animal models of focal ischemic stroke: brain size matters. Frontiers in Neurology, 13, 988771. Retrieved from [Link]
-
Saleh, S., & Saleh, T. M. (2022). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology, 13, 988771. Retrieved from [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
-
Ginsberg, M. D., & Busto, R. (1998). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke, 29(11), 2429–2430. Retrieved from [Link]
-
Zhang, L., et al. (1994). Alterations of amino acid levels from striatum, hippocampus, and cerebral cortex induced by global cerebral ischemia in gerbil. Journal of Neuroscience Research, 38(2), 205–211. Retrieved from [Link]
-
ResearchGate. (n.d.). Neurological deficit scoring. Retrieved from [Link]
-
Mitsuda, T., et al. (2011). Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H1322–H1331. Retrieved from [Link]
-
Goldlust, E. J., et al. (1995). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Stroke, 26(9), 1657–1662. Retrieved from [Link]
-
Llovera, G., & Liesz, A. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. JoVE Journal. Retrieved from [Link]
-
Benedek, A., et al. (1994). Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts. Stroke, 25(12), 2481–2484. Retrieved from [Link]
-
Lee, J., et al. (2023). Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. VCU School of Medicine. Retrieved from [Link]
-
Gerasimova, A., et al. (2022). Protective Effects of PGC-1α Activators on Ischemic Stroke in a Rat Model of Photochemically Induced Thrombosis. International Journal of Molecular Sciences, 23(23), 14856. Retrieved from [Link]
-
Gascon, J., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de Neurología, 53(10), 607-618. Retrieved from [Link]
-
Zhang, F., & Li, W. (2014). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Neural Regeneration Research, 9(1), 87–90. Retrieved from [Link]
-
ResearchGate. (n.d.). Global brain ischemia in Mongolian gerbils: Assessing the level of anastomosis in the cerebral circle of Willis. Retrieved from [Link]
-
Tchedre, K. T., & Yorio, T. (2008). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 583489. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Global brain ischemia in Mongolian gerbils: Assessing the level of anastomosis in the cerebral circle of Willis. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. Retrieved from [Link]
-
Frontiers. (n.d.). Meningeal lymphatic vessel dysfunction exacerbates brain injury in CVST mice via endoplasmic reticulum and oxidative stress pathways. Retrieved from [Link]
Sources
- 1. Agmatine: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. WO2017137600A1 - Igmesine for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Alterations of amino acid levels from striatum, hippocampus, and cerebral cortex induced by global cerebral ischemia in gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 22. youtube.com [youtube.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]
- 25. medschool.vcu.edu [medschool.vcu.edu]
- 26. ucm.es [ucm.es]
A Technical Guide to the Early Clinical Development of Igmesine Hydrochloride for Major Depressive Disorder
Executive Summary
This technical guide provides a retrospective analysis of the early clinical and preclinical development of Igmesine hydrochloride (also known as JO-1784), a selective sigma-1 (σ1) receptor agonist, for the treatment of Major Depressive Disorder (MDD). Igmesine represented a departure from traditional monoaminergic antidepressants, targeting the unique intracellular chaperone functions of the σ1 receptor to modulate neuronal plasticity and stress responses. Preclinical studies in established rodent models demonstrated clear antidepressant-like activity, distinct from monoamine reuptake inhibitors or MAO inhibitors.[1][2] Early clinical data, though not extensively published in primary literature, pointed towards promising efficacy.[3] A notable Phase II, double-blind, placebo-controlled trial involving 348 patients reportedly found Igmesine to be as effective as the SSRI fluoxetine over a six-week period.[4] Despite these findings, clinical development was discontinued by Pfizer prior to 2004, reportedly for marketing and strategic considerations rather than a lack of efficacy.[3] This guide synthesizes the available data on Igmesine's mechanism of action, preclinical validation, and reported clinical outcomes, offering valuable insights for researchers and drug development professionals exploring novel, non-monoaminergic targets for MDD.
Part 1: The Sigma-1 Receptor: A Novel Intracellular Target for Antidepressant Action
The rationale for investigating Igmesine in MDD is rooted in the unique biology of its target, the sigma-1 (σ1) receptor. Unlike conventional neurotransmitter receptors located on the cell surface, the σ1 receptor is an intracellular chaperone protein primarily residing at the endoplasmic reticulum-mitochondrion associated membrane (MAM).[5] This strategic location allows it to act as a dynamic signal transducer, regulating a host of cellular processes implicated in the pathophysiology of depression.[5][6]
1.1. Core Mechanism: Chaperone Activity and Calcium Homeostasis
The σ1 receptor is not a classic receptor that forms an ion channel or activates a G-protein cascade upon ligand binding. Instead, it functions as a ligand-operated chaperone.[6] In its resting state, it forms a complex with another chaperone, BiP (Binding immunoglobulin Protein).[7] Upon stimulation by an agonist like Igmesine, the σ1 receptor dissociates from BiP and can translocate to other parts of the cell, including the plasma membrane and nuclear envelope, to interact with and modulate the function of various client proteins.[3][6]
A primary function of σ1 receptor activation is the stabilization of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) at the endoplasmic reticulum membrane.[7] This action potentiates calcium (Ca²⁺) signaling between the ER and mitochondria, a critical process for maintaining cellular energy (ATP production) and neuronal survival.[7] The antidepressant-like effects of Igmesine have been shown to be dependent on both intracellular and extracellular calcium mobilization.[8][9]
1.2. Modulation of Neurotransmitter Systems and Neuronal Plasticity
Through its chaperone activity, the σ1 receptor influences multiple systems crucial for mood regulation:
-
Glutamatergic System: It directly interacts with and modulates NMDA receptors, enhancing glutamatergic neurotransmission and long-term potentiation, which are vital for synaptic plasticity.[3][5]
-
Monoaminergic Systems: While Igmesine itself has minimal direct effect on monoamine transporters, σ1 receptor activation can influence the release of neurotransmitters including dopamine, serotonin, and norepinephrine.[3][10]
-
Neurotrophic Factors: Agonism at the σ1 receptor can lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF) through pathways involving the ER stress sensor IRE1 and the transcription factor XBP1.[7][11]
This multi-faceted mechanism of action provided a strong scientific rationale for its development as an antidepressant with a potentially novel and differentiated profile from existing SSRIs and TCAs.
Caption: Igmesine hydrochloride signaling pathway via the Sigma-1 receptor.
Part 2: Preclinical Antidepressant-Like Profile
Prior to human trials, Igmesine underwent rigorous evaluation in established animal models of depression. These studies were critical in validating the σ1 receptor as a viable antidepressant target and demonstrating Igmesine's unique pharmacological profile.
2.1. Behavioral Models of Antidepressant Efficacy
The primary evidence for Igmesine's antidepressant-like effects came from rodent behavioral despair models. These tests are widely used to screen for antidepressant activity by measuring the animal's willingness to persevere in an inescapable, stressful situation.
-
Tail-Suspension Test (TST): In mice, Igmesine administered intraperitoneally (i.p.) at doses of 30 and 100 mg/kg significantly reduced immobility time, an effect comparable to the standard antidepressants desipramine and sertraline.[1]
-
Forced Swim Test (FST): In rats, Igmesine was shown to decrease immobility, and this effect was blocked by calcium chelators, confirming the critical role of Ca²⁺ mobilization in its mechanism of action.[9] This effect was also inhibited by σ1 receptor antagonists, demonstrating target engagement.[8]
2.2. Differentiated Neurochemical Profile
A key aspect of Igmesine's preclinical profile was its distinction from classic monoaminergic agents. Neurochemical analyses in rat brain preparations revealed:
-
Weak Monoamine Reuptake Inhibition: Igmesine showed only weak effects on norepinephrine (NE) uptake and lacked significant activity on serotonin (5-HT) or dopamine (DA) reuptake.[1][2]
-
No MAO Inhibition: The compound was inactive against both monoamine oxidase A (MAO-A) and MAO-B enzymes.[2]
-
NMDA Pathway Interference: Igmesine was found to block N-methyl-D-aspartate (NMDA)-induced increases in cGMP, indicating a functional interaction with the NMDA receptor pathway.[2]
This self-validating system of experiments—combining behavioral outcomes with mechanistic assays—strongly suggested that Igmesine possessed a novel mode of action for an antidepressant agent.[1][2]
Table 1: Summary of Key Preclinical Studies for Igmesine
| Study Type | Model / Method | Key Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Behavioral Efficacy | Mouse Tail-Suspension Test | Significantly decreased immobility time, comparable to desipramine and sertraline. | Demonstrates antidepressant-like activity in a standard screening model. | [1] |
| Behavioral Efficacy | Rat Forced Swim Test | Reduced immobility; effect blocked by σ1 antagonists. | Confirms target engagement and antidepressant-like effect. | [8] |
| Mechanistic | Intracerebroventricular administration of Ca²⁺ modulators | Antidepressant-like effect in FST blocked by calcium chelators (EGTA). | Links behavioral effect directly to the proposed mechanism of calcium mobilization. | [9] |
| Neurochemical | Rat brain synaptosome preparations | Weak inhibitor of NE, 5-HT, and DA reuptake. | Differentiates mechanism from SSRIs, SNRIs, and TCAs. | [1][2] |
| Enzymatic Assay | Rat brain preparations | No inhibition of MAO-A or MAO-B (IC₅₀ > 10 µM). | Rules out MAOI as a primary mechanism of action. | [2] |
| Cognitive Function | Rat model of scopolamine-induced amnesia | Improved cognitive function. | Suggests potential for pro-cognitive as well as antidepressant effects. |[3] |
Part 3: Hypothetical Protocol for Early-Phase Clinical Trials in MDD
While the full, detailed protocols for the Igmesine trials are not publicly available, a standard early-phase clinical development plan for a novel antidepressant during that era can be reconstructed. This provides a logical framework for understanding how the trials were likely designed and conducted.
3.1. Phase I: Safety, Tolerability, and Pharmacokinetics
The initial human trials would have focused on establishing the safety profile of Igmesine.
-
Objective: To determine the maximum tolerated dose (MTD), assess safety and tolerability, and characterize the single- and multiple-dose pharmacokinetic (PK) profile.
-
Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Population: Healthy male and female volunteers.
-
Methodology:
-
Screening: Subjects undergo medical history review, physical exams, ECGs, and laboratory safety tests.
-
SAD Cohorts: Sequential cohorts receive a single oral dose of Igmesine or placebo. Doses are escalated in subsequent cohorts pending review of safety data from the previous cohort.
-
MAD Cohorts: Following SAD, new cohorts receive daily doses of Igmesine or placebo for 7-14 days to assess steady-state PK and tolerability.
-
PK Sampling: Dense blood sampling is conducted at pre-specified time points post-dose to measure plasma concentrations of Igmesine and potential metabolites. Key parameters (Cmax, Tmax, AUC, t½) are calculated.[12][13]
-
Safety Monitoring: Continuous monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory values.
-
3.2. Phase IIa/IIb: Proof-of-Concept and Dose-Ranging
Following a favorable Phase I outcome, the investigation would move into patients to establish preliminary efficacy.
-
Objective: To evaluate the antidepressant efficacy of Igmesine compared to placebo and an active comparator, and to identify an optimal dose range for Phase III.
-
Design: A multi-center, randomized, double-blind, placebo-controlled, and active-controlled parallel-group study.
-
Population: Adult patients (18-65 years) with a primary diagnosis of non-psychotic Major Depressive Disorder according to DSM-IV criteria, and a minimum baseline score on a standard depression rating scale (e.g., ≥ 20 on the Montgomery-Åsberg Depression Rating Scale, MADRS).
-
Methodology:
-
Screening & Washout: Eligible patients are screened and washed out of any prohibited psychotropic medications.
-
Randomization: Patients are randomly assigned to one of several fixed-dose Igmesine arms, a placebo arm, or an active comparator arm (e.g., Fluoxetine 20 mg/day).
-
Treatment Period: A 6- to 8-week acute treatment phase.[14]
-
Primary Efficacy Endpoint: The mean change from baseline to the end of treatment (e.g., Week 6) in the total score of a standardized depression scale, such as the MADRS or Hamilton Rating Scale for Depression (HAM-D).[15]
-
Secondary Endpoints: Response rate (≥50% reduction in baseline score), remission rate (e.g., MADRS score ≤10), change in Clinical Global Impression (CGI) scale scores.
-
Safety Assessment: Systematic collection of all adverse events, laboratory data, and vital signs throughout the trial.
-
Caption: Representative workflow for a Phase IIb MDD clinical trial.
Part 4: Analysis of Early Clinical Trial Results for Igmesine
The publicly available clinical data for Igmesine is limited, derived primarily from secondary sources and scientific reviews rather than peer-reviewed publications of the trials themselves. This scarcity is a critical caveat; however, the reported results were promising and consistent with the preclinical hypothesis.
4.1. Efficacy in Major Depressive Disorder
The most significant clinical finding reported is from a large Phase II study.[4] The details, as cited in subsequent literature, are summarized below.
Table 2: Summary of Reported Phase II Clinical Trial for Igmesine
| Parameter | Description | Reference(s) |
|---|---|---|
| Study Design | 6-week, multi-center, double-blind, placebo-controlled | [4] |
| Patient Population | 348 patients with Major Depressive Disorder (per DSM-IV criteria) | [4] |
| Treatment Arms | Igmesine, Fluoxetine (SSRI active comparator), Placebo | [4] |
| Reported Outcome | Igmesine was as effective as fluoxetine. | [4] |
| Dose Range Tested | Doses in clinical studies ranged from 25 to 200 mg/day. |[3] |
This outcome is significant for two reasons. First, demonstrating non-inferiority or superiority to a placebo is the primary goal for establishing efficacy. Second, achieving efficacy comparable to a "gold standard" SSRI like fluoxetine provided strong validation for the novel σ1 receptor mechanism as a viable antidepressant strategy.[4]
4.2. Safety and Tolerability Profile
A major gap in the public record for Igmesine is the absence of detailed safety and pharmacokinetic data from its clinical trials.[3] Reviews have explicitly stated that the types and frequencies of adverse events have not been published.[3] Similarly, key human PK parameters such as biological half-life and blood-brain barrier penetration have not been reported.[3] Without this information, a comprehensive assessment of Igmesine's clinical viability and risk-benefit profile is impossible.
Part 5: Discussion and Rationale for Discontinuation
The development of Igmesine hydrochloride presents a compelling case study in pharmaceutical R&D. The compound was grounded in a novel, scientifically rational mechanism of action targeting the σ1 receptor.[3] Preclinical data robustly supported its potential as an antidepressant with a profile distinct from existing monoaminergic drugs.[1][2] Furthermore, at least one significant Phase II trial suggested its efficacy was comparable to that of fluoxetine, a market leader.[4]
Given this promising trajectory, the discontinuation of its development appears paradoxical. The cited reason for halting the program was "marketing considerations" by Pfizer, which led development efforts before 2004.[3] This suggests the decision may have been driven by commercial factors rather than clinical failure. Potential reasons could include:
-
Competitive Landscape: The antidepressant market in the late 1990s and early 2000s was heavily saturated with successful SSRIs. Launching a new drug with a novel mechanism, even if effective, would have required a massive marketing investment to compete against entrenched brands.
-
Patent Lifecycle: The timing of the development cycle relative to patent expiration could have made the projected return on investment unfavorable.
-
Strategic Portfolio Decisions: Pharmaceutical companies frequently re-evaluate their development pipelines and may discontinue promising candidates to allocate resources to therapeutic areas or compounds perceived to have a higher probability of commercial success or a more significant impact on an unmet medical need.
While Igmesine did not reach the market, its journey provided crucial validation for the σ1 receptor as a therapeutic target in psychiatry. Research into other σ1 agonists for depression and other CNS disorders has continued, building on the foundational work done with Igmesine.[8][17]
References
-
Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. Cognitive Vitality Reports. [Link]
-
Skuza, G., & Rogóż, Z. (2006). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Pharmacological Reports, 58(5), 626-635. [Link]
-
BioWorld. (1998, November 18). Igmesine: mode of action and preclinical antidepressant activity. [Link]
-
Wang, Z., et al. (2024). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology, 15, 1344933. [Link]
-
Wang, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 911079. [Link]
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-149. [Link]
-
Dr. Raman Deep. (2022, March 17). Sigma 1 Receptor Intro Video. YouTube. [Link]
-
Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783-797. [Link]
-
ResearchGate. (n.d.). Sigma-1 receptor agonists in clinical studies. [Link]
-
Zhao, M., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Urani, A., et al. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26-35. [Link]
-
Vince, B. D., & Preskorn, S. H. (2024, June 13). Establishing Early Efficacy in Depression Clinical Trials. Clinical Researcher. [Link]
-
Howland, R. H. (2010). Challenges in the development of clinical trials for major depressive disorder. Revista de la Facultad de Medicina, 58(Suppl 1), 50-60. [Link]
-
Wang, Z., et al. (2024). Advancing depression treatment: the role of sigma receptor ligands. PMC. [Link]
-
Cao, Y., et al. (2024). Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study. PLOS One. [Link]
-
Wang, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. MDPI. [Link]
-
Jacobsen, P., & DeMartinis, N. (2021, May 11). How to Optimize Success in Clinical Trials of Antidepressants. Clinical Leader. [Link]
-
Su, T. P., & Hayashi, T. (2005, October 1). Understanding the Role of Sigma-1 Receptors in Psychotic Depression. Psychiatric Times. [Link]
-
Clinical Trials Arena. (2024, March 20). What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? [Link]
-
Al-Kuraishy, H. M., et al. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]
-
Voronin, M. V., Vakhitova, Y. V., & Seredenin, S. B. (2020). Chaperone Sigma1R and Antidepressant Effect. International Journal of Molecular Sciences, 21(19), 7088. [Link]
-
Skuza, G., & Rogóż, Z. (2006). Novel sigma (sigma) receptor agonists produce antidepressant-like effects in mice. PubMed. [Link]
-
Mayo Clinic Research. (n.d.). Depression (Major Depressive Disorder) Clinical Trials. [Link]
-
Lee, C. R., et al. (1994). Pharmacokinetics of aniracetam and its metabolites in rats. Journal of Pharmaceutical Sciences, 83(4), 523-526. [Link]
Sources
- 1. | BioWorld [bioworld.com]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing depression treatment: the role of sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 9. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study | PLOS One [journals.plos.org]
- 13. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? [synapse.patsnap.com]
- 15. acrpnet.org [acrpnet.org]
- 16. psychiatrictimes.com [psychiatrictimes.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vivo Administration of Igmesine Hydrochloride in Mice
Abstract
This document provides a comprehensive guide for the preparation and in vivo administration of Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, in murine research models. Igmesine has demonstrated significant potential as a neuroprotective and antidepressant agent in preclinical studies, making standardized and reproducible administration protocols essential for accurate investigation.[1][2] This guide details the mechanism of action, physicochemical properties, validated protocols for vehicle selection and drug preparation, and step-by-step procedures for common administration routes. Furthermore, it outlines a robust framework for designing a dose-response study, complete with workflow visualizations to ensure experimental integrity.
Scientific Foundation: Mechanism of Action of Igmesine
Igmesine exerts its biological effects through high-affinity agonism of the sigma-1 (σ1) receptor. Understanding this pathway is critical for contextualizing experimental outcomes. The σ1 receptor is not a classical cell-surface receptor but a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[3][4]
Key Mechanistic Points:
-
ER Chaperone Function: Under basal conditions, the σ1 receptor is complexed with another ER chaperone, BiP (Binding immunoglobulin Protein).[4]
-
Ligand Activation: Upon stimulation by an agonist like Igmesine, the σ1 receptor dissociates from BiP.[4]
-
Modulation of Calcium Signaling: The freed σ1 receptor translocates to interact with and modulate the activity of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor. This interaction stabilizes IP3 receptor-mediated calcium (Ca²⁺) signaling between the ER and mitochondria, a critical process for cellular energy and survival.[3][4]
-
Ion Channel Regulation: The σ1 receptor also directly modulates the function of several voltage-gated ion channels at the plasma membrane, including Na⁺ and K⁺ channels, thereby influencing neuronal excitability.[5]
-
NMDA Receptor Potentiation: Through its signaling cascade, σ1 receptor activation can potentiate N-methyl-D-aspartate (NMDA) receptor activity, which is crucial for synaptic plasticity and cognitive function.[6][7]
The multifaceted role of the σ1 receptor in cellular homeostasis explains the neuroprotective and antidepressant-like effects observed with Igmesine administration.
Physicochemical & Handling Properties
Accurate dose calculations and preparation require precise knowledge of the compound's properties.
Table 1: Properties of (+)-Igmesine hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N·HCl | |
| Molecular Weight | 355.94 g/mol | [8] |
| CAS Number | 130152-35-1 | |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble to 50 mM in DMSO. Poorly soluble in aqueous solutions. |
| Storage | Store at -20°C, protected from light and moisture. | |
Safety & Handling: While not classified as hazardous, standard laboratory precautions should be taken. Handle Igmesine hydrochloride in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[10] In case of contact, wash the affected area thoroughly with water.
Core Protocol: Solution Preparation for In Vivo Administration
The limited aqueous solubility of Igmesine hydrochloride necessitates the use of a vehicle that ensures complete dissolution while minimizing potential toxicity to the animal. Our recommended protocol utilizes a minimal concentration of Dimethyl sulfoxide (DMSO) as a solubilizing agent, followed by dilution in a physiologically compatible carrier.
Rationale for Vehicle Selection
The ideal vehicle for in vivo studies should be non-toxic and biologically inert, ensuring that any observed effects are attributable solely to the test compound.[11][12]
-
DMSO: An excellent solvent for lipophilic compounds like Igmesine.[13] However, at high concentrations, DMSO can exhibit its own biological effects and cause local irritation or systemic toxicity.[14] Therefore, its concentration in the final injection volume should be minimized.
-
Saline (0.9% NaCl): An isotonic, sterile solution that is well-tolerated by rodents and serves as an ideal carrier for the final dilution.[13][15]
This protocol is designed to keep the final DMSO concentration in the administered solution below 5%, a widely accepted threshold to avoid confounding vehicle-induced effects.
Materials
-
(+)-Igmesine hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride (NaCl) solution (sterile saline)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Step-by-Step Protocol
Step 1: Preparation of a 10 mg/mL (28.09 mM) Stock Solution in DMSO
-
Weigh the required amount of Igmesine hydrochloride powder in a sterile microcentrifuge tube. Example: To prepare 1 mL of stock, weigh 10 mg.
-
Add 100% sterile DMSO to the powder to achieve a final concentration of 10 mg/mL.
-
Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
Example: 10 mg / 10 mg/mL = 1 mL of DMSO.
-
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Preparation of the Final Dosing Solution (Example for a 1 mg/kg dose) This step involves diluting the DMSO stock solution into sterile saline immediately before administration. The goal is to achieve the desired final dose in a standard injection volume for mice (typically 5-10 mL/kg). We will use 10 mL/kg for this example.
-
Determine the final concentration needed:
-
A 1 mg/kg dose in a 10 mL/kg volume requires a final concentration of 0.1 mg/mL.
-
Calculation: Final Conc. (mg/mL) = Dose (mg/kg) / Volume (mL/kg)
-
Example: 1 mg/kg / 10 mL/kg = 0.1 mg/mL.
-
-
Calculate the dilution:
-
Use the formula C₁V₁ = C₂V₂.
-
C₁ = Stock concentration (10 mg/mL)
-
V₁ = Volume of stock needed (unknown)
-
C₂ = Final concentration (0.1 mg/mL)
-
V₂ = Final volume to prepare (e.g., 1 mL)
-
Calculation: V₁ = (0.1 mg/mL * 1 mL) / 10 mg/mL = 0.01 mL (or 10 µL).
-
-
Prepare the final solution:
-
In a sterile tube, add 990 µL of sterile 0.9% saline.
-
Add 10 µL of the 10 mg/mL Igmesine HCl stock solution.
-
Vortex gently but thoroughly to mix. This solution is now ready for administration.
-
-
Verify the final DMSO concentration:
-
The final DMSO concentration is 1% (10 µL in a total volume of 1000 µL), which is well below the 5% toxicity threshold.
-
Table 2: Example Dilutions for Various Doses (for a 10 mL/kg injection volume)
| Target Dose (mg/kg) | Final Conc. (mg/mL) | Vol. of 10 mg/mL Stock (µL per 1 mL final) | Vol. of Saline (µL per 1 mL final) | Final DMSO % |
|---|---|---|---|---|
| Vehicle Control | 0 | 10 | 990 | 1% |
| 0.3 | 0.03 | 3 | 997 | 0.3% |
| 1.0 | 0.1 | 10 | 990 | 1% |
| 3.0 | 0.3 | 30 | 970 | 3% |
| 10.0 | 1.0 | 100 | 900 | 10%* |
*Note: For higher doses, consider increasing the stock concentration or adjusting the injection volume to keep DMSO % low. A 10% DMSO concentration may be acceptable for some acute studies but requires careful validation against the vehicle control.
In Vivo Administration Protocols in Mice
All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC).[16] Administration should be performed by trained personnel using aseptic techniques.
Intraperitoneal (i.p.) Injection
-
Rationale: This route offers rapid systemic absorption and is technically straightforward. It is commonly used for delivering compounds that target the central nervous system.
-
Procedure:
-
Restrain the mouse firmly but gently, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or peritoneal fluid is drawn (reposition if necessary).
-
Inject the calculated volume smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Subcutaneous (s.c.) Injection
-
Rationale: This route provides a slower, more sustained release of the compound compared to i.p. injection. It is often used in studies requiring longer-term exposure.[6]
-
Procedure:
-
Gently grasp the loose skin over the back of the neck (scruff) to form a "tent".[17]
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor.
-
Experimental Design: Dose-Response Study Workflow
A dose-response study is essential to determine the optimal therapeutic window for Igmesine hydrochloride in your specific experimental model.[18] This involves administering a range of doses to different groups of animals and measuring a specific biological outcome.
Key Considerations for Study Design:
-
Controls: Always include a vehicle control group that receives the same injection volume and formulation (e.g., 1% DMSO in saline) but without the active compound.[16] This is critical to validate that observed effects are not due to the vehicle or injection stress.
-
Dose Selection: Based on literature, doses for Igmesine in rodents range from 0.1 to 30 mg/kg.[6] A pilot study with wide dose spacing (e.g., 0.3, 3, 30 mg/kg) is recommended to identify a narrower, effective range for your specific endpoint.
-
Timing: The time between administration and endpoint measurement is crucial. For CNS-active compounds, peak effects after i.p. injection are often observed between 30 and 60 minutes. This should be empirically determined.
-
Blinding: Whenever possible, the experimenter performing the administration and measuring the outcome should be blinded to the treatment groups to prevent bias.
References
-
Alzheimer's Drug Discovery Foundation. Igmesine. ADDF. [Link]
-
Neurocrine Biosciences. Mechanism of Action | INGREZZA® (valbenazine) capsules. INGREZZA HCP. [Link]
-
Maurice, T., Su, T. P., & Privat, A. (2006). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 110(1), 1-27. [Link]
-
Zhang, K., et al. (2023). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology, 14, 1276593. [Link]
-
Wikipedia. Igmesine. Wikipedia. [Link]
-
Seminerio, M. J., et al. (2007). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Neuropharmacology, 52(3), 824–834. [Link]
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-149. [Link]
-
Assay Guidance Manual. In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
-
Wikipedia. Sigma-1 receptor. Wikipedia. [Link]
-
Sousa, F. I. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 123-134. [Link]
-
National Center for Biotechnology Information. Igmesine hydrochloride. PubChem. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
Penke, B., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Journal of Alzheimer's disease, 64(s1), S333-S345. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]
-
National Center for Biotechnology Information. Memantine. PubChem. [Link]
-
University of Illinois Chicago. Routes and Volumes of Administration in Mice. UIC. [Link]
-
Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 750. [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. Gad Consulting Services. [Link]
-
De Spiegeleer, A., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics, 14(12), 2744. [Link]
-
Morales-Lázaro, S. L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 2824. [Link]
-
ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
-
Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
-
Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
National Center for Biotechnology Information. Gene Result SIGMAR1. NCBI. [Link]
-
Longdom Publishing. Delivery Vehicles for Targeted Drug Delivery System. Open Access Journals. [Link]
Sources
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Igmesine - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Igmesine hydrochloride | C23H30ClN | CID 6438339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Igmesine Hydrochloride in Primary Neuronal Cell Culture Experiments
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Igmesine hydrochloride in primary neuronal cell cultures. This document provides a detailed guide to understanding its mechanism of action and practical instructions for its application in key in vitro assays.
Introduction: Igmesine Hydrochloride and the Sigma-1 Receptor
Igmesine is a selective agonist of the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Unlike traditional cell surface receptors, the σ1R plays a crucial role in cellular stress responses, regulating calcium signaling, ion channel function, and neuronal plasticity.[2] Activation of the σ1R by agonists like Igmesine has been shown to exert neuroprotective effects in various models of neuronal injury and neurodegenerative diseases.[2][3] These properties make Igmesine a compound of significant interest for research into novel therapeutic strategies for conditions such as ischemic stroke, Alzheimer's disease, and major depressive disorder.[3]
The neuroprotective mechanisms of σ1R agonists are multifaceted and include the modulation of N-methyl-D-aspartate (NMDA) receptor activity, enhancement of neurotrophic factor signaling, and the suppression of oxidative stress and apoptosis.[4][5] In primary neuronal cultures, the application of σ1R agonists can mitigate excitotoxicity, promote neuronal survival, and influence neurite outgrowth.[6][7]
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of Igmesine hydrochloride is paramount for accurate and reproducible experimental outcomes.
Solubility and Stability
While specific quantitative solubility data for Igmesine hydrochloride in all common laboratory solvents is not extensively published, it is generally soluble in aqueous solutions and organic solvents like dimethyl sulfoxide (DMSO). For cell culture applications, preparing a concentrated stock solution in a sterile, cell-culture grade solvent is recommended to minimize the final solvent concentration in the culture medium.
Key Considerations:
-
Solvent Selection: DMSO is a common choice for dissolving hydrophobic compounds for in vitro studies.[8] However, it is crucial to use anhydrous DMSO to prevent the precipitation of the compound upon storage, especially during freeze-thaw cycles.[9] The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Aqueous Stability: The stability of hydrochloride salts in aqueous solutions can be pH-dependent.[10] It is advisable to prepare fresh dilutions of Igmesine hydrochloride in culture medium for each experiment from a frozen stock. The stability of the compound in the complete cell culture medium over the duration of the experiment should be considered, as components in the medium can potentially interact with the compound.[10][11]
Protocol for 10 mM Stock Solution Preparation
This protocol provides a general guideline for preparing a 10 mM stock solution of Igmesine hydrochloride (Molecular Weight: 355.9 g/mol ).
Materials:
-
Igmesine hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibration: Allow the Igmesine hydrochloride powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 3.56 mg of Igmesine hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if there are concerns about sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Experimental Applications in Primary Neuronal Cultures
The following sections detail protocols for investigating the effects of Igmesine hydrochloride on neuronal survival, neurite outgrowth, and electrophysiological activity in primary neuronal cultures.
Neuroprotection Assay
This assay assesses the ability of Igmesine hydrochloride to protect primary neurons from a toxic insult, such as glutamate-induced excitotoxicity or oxidative stress.
Scientific Rationale:
Excitotoxicity, primarily mediated by excessive activation of NMDA receptors, and oxidative stress are key pathological mechanisms in many neurological disorders.[12] Sigma-1 receptor agonists have been shown to modulate NMDA receptor function and possess antioxidant properties, making them promising neuroprotective agents.[4][5]
Recommended Concentration Range:
Based on in vitro studies with other selective σ1R agonists like SA4503 (1-10 µM)[13], a starting concentration range of 0.1 µM to 20 µM for Igmesine hydrochloride is recommended. A dose-response experiment is crucial to determine the optimal neuroprotective concentration in your specific primary neuronal culture system.
Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity
-
Primary Neuron Culture: Culture primary cortical or hippocampal neurons in 96-well plates according to standard protocols. Allow the neurons to mature for at least 7 days in vitro (DIV).
-
Pre-treatment with Igmesine:
-
Prepare serial dilutions of Igmesine hydrochloride in pre-warmed, fresh neuronal culture medium.
-
Carefully remove half of the old medium from each well and replace it with the medium containing the desired concentration of Igmesine hydrochloride.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest Igmesine concentration).
-
Incubate the plates for 1 to 24 hours at 37°C and 5% CO2. The pre-incubation time should be optimized for the specific experimental question.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of L-glutamic acid in culture medium. The final concentration of glutamate will need to be optimized to induce approximately 50% cell death (typically in the range of 25-100 µM for 15-30 minutes).
-
Add the glutamate solution to all wells except for the untreated control wells.
-
Incubate for the predetermined optimal time.
-
-
Washout and Recovery:
-
Carefully remove the glutamate-containing medium.
-
Wash the cells twice with pre-warmed, glutamate-free culture medium.
-
Add fresh culture medium (containing the respective concentrations of Igmesine hydrochloride or vehicle) back to the wells.
-
-
Assessment of Neuronal Viability (24 hours post-insult):
-
Neuronal viability can be assessed using various methods, such as the MTT assay or by counting viable neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Data Analysis and Interpretation:
Quantify neuronal viability for each treatment group and express it as a percentage of the untreated control. A significant increase in viability in the Igmesine-treated groups compared to the vehicle-treated, glutamate-insulted group indicates a neuroprotective effect.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of Igmesine.
Neurite Outgrowth Assay
This assay evaluates the effect of Igmesine hydrochloride on the growth and extension of neurites, a critical process in neuronal development and regeneration.
Scientific Rationale:
Sigma-1 receptor activation has been implicated in promoting neurite outgrowth, potentially through the modulation of neurotrophic factor signaling pathways.[7] Assessing the impact of Igmesine on neurite morphology can provide insights into its potential for promoting neuronal repair.
Recommended Concentration Range:
A similar concentration range to the neuroprotection assay (0.1 µM to 20 µM ) is a reasonable starting point. It is important to perform a dose-response study to identify concentrations that promote neurite outgrowth without causing cytotoxicity.
Protocol: Immunocytochemistry-based Neurite Outgrowth Analysis
-
Cell Plating: Plate primary neurons at a low density on coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) to allow for clear visualization of individual neurites.
-
Treatment: After allowing the neurons to attach and initiate neurite extension (typically 24-48 hours post-plating), replace the medium with fresh medium containing various concentrations of Igmesine hydrochloride or vehicle.
-
Incubation: Incubate the cells for 48-72 hours to allow for significant neurite growth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against a neuronal marker that highlights neurites, such as anti-β-III-tubulin or anti-MAP2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching complexity.
-
Data Analysis and Interpretation:
Compare the neurite parameters of Igmesine-treated neurons to the vehicle-treated controls. A significant increase in neurite length or complexity suggests a positive effect of Igmesine on neurite outgrowth.
Electrophysiological Recordings
Electrophysiology allows for the direct measurement of neuronal activity and can reveal how Igmesine hydrochloride modulates ion channel function and synaptic transmission.
Scientific Rationale:
Sigma-1 receptors are known to modulate various ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as NMDA receptors.[2] These interactions can alter neuronal excitability and synaptic plasticity.
Recommended Concentration Range:
For acute electrophysiological recordings, a concentration range of 1 µM to 50 µM can be explored. The effects are often rapid, so recordings can be made within minutes of application.
Protocol: Whole-Cell Patch-Clamp Recording
-
Culture Preparation: Culture primary neurons on glass coverslips suitable for electrophysiological recordings.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber of an upright or inverted microscope equipped with patch-clamp amplifiers and data acquisition hardware.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).
-
-
Patching:
-
Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
-
Baseline Recording: Record baseline neuronal activity, such as resting membrane potential, action potential firing properties (in current-clamp mode), or synaptic currents (in voltage-clamp mode).
-
Igmesine Application:
-
Perfuse the recording chamber with aCSF containing the desired concentration of Igmesine hydrochloride.
-
Record the changes in neuronal activity during and after the application of the compound.
-
-
Washout: Perfuse the chamber with drug-free aCSF to determine if the effects of Igmesine are reversible.
Data Analysis and Interpretation:
Analyze the recorded electrophysiological parameters before, during, and after Igmesine application. Changes in resting membrane potential, action potential threshold or frequency, or the amplitude and kinetics of synaptic currents will provide insights into the modulatory effects of Igmesine on neuronal function.
Signaling Pathway of Igmesine Hydrochloride
Activation of the σ1R by Igmesine initiates a cascade of intracellular events that contribute to its neuroprotective and neuromodulatory effects.
Caption: Proposed signaling pathway of Igmesine hydrochloride.
Conclusion
Igmesine hydrochloride, as a selective sigma-1 receptor agonist, holds considerable promise for the development of novel neuroprotective and neuromodulatory therapies. The protocols outlined in this document provide a solid foundation for researchers to investigate the effects of Igmesine in primary neuronal cell culture models. It is imperative to empirically determine the optimal experimental conditions, including drug concentrations and incubation times, for each specific primary neuronal cell type and experimental paradigm. Rigorous experimental design and careful data interpretation will be essential to fully elucidate the therapeutic potential of this intriguing compound.
References
- Marra, A., et al. (2016).
- Cen, X., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PubMed Central.
- Kletke, O., et al. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. PubMed.
- Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
- Couly, S., et al. (2025). Sigma-1 Receptor Promotes Glycolysis in Neuronal Systems by Suppressing GRIM19. bioRxiv.
- Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. PubMed.
- Tagashira, H., et al. (2014).
- Sigma-Aldrich. (n.d.). Neural Stem Cell Culture Protocols. Sigma-Aldrich.
- Shahar, O., et al. (2023). Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures. PubMed.
- Liu, S., et al. (2021). Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. NIH.
- Sun, Y., et al. (2021).
- Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media?
- Murdoch, D. J., et al. (2023). Electrophysiological Phenotype Characterization of Human iPSC-Derived Neuronal Cell Lines by Means of High-Density Microelectrode Arrays. PubMed Central.
- Iwasaki, Y., et al. (2021). Highly active neurons emerging in vitro. PubMed.
- Li, G., et al. (2004). Neuroprotective effects of agmatine and hippocampal neuron loss in the depression. Europe PMC.
- Nakagawasai, O., et al. (2010).
- Bio-protocol. (2024).
- Ryskamp, D., et al. (2019).
- Zhao, J., et al. (2018). Sigma 1 Receptor Contributes to Astrocyte-Mediated Retinal Ganglion Cell Protection. IOVS.
- Murakami, S., & Okada, Y. (2006). Contributions of principal neocortical neurons to magnetoencephalography and electroencephalography signals. PubMed Central.
- Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Turski, L., et al. (2000). Studies on neuronal apoptosis in primary forebrain cultures: neuroprotective/anti-apoptotic action of NR2B NMDA antagonists. PubMed.
- Neurofit. (n.d.).
- Liu, Y. P., et al. (2012). Characterizing the neurite outgrowth inhibitory effect of Mani. PubMed.
- Zhao, P., et al. (2008). Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase. PubMed.
- Negroni, J. A., et al. (2016). Electrophysiological Determination of Submembrane Na(+)
- Terada, K., et al. (1998). SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties. PubMed.
- Zhang, R., et al. (2022). Concentration Dependent Effect of Quaternary Amines on the Adhesion of U251-MG Cells. MDPI.
- Jokinen, V., et al. (2023). Ketamine reduces electrophysiological network activity in cortical neuron cultures already at sub-micromolar concentrations - Impact on TrkB-ERK1/2 signaling. PubMed.
- Moriya, B., et al. (2014). Neuroprotective effect of weak static magnetic fields in primary neuronal cultures. PubMed.
- Penke, B., & Fülöp, L. (2016). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.
- Kimura, Y., et al. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Smart Science & Technology.
- O'Neill, S., et al. (2018). TNF-α decreases neurite outgrowth of primary cortical neurons. Effect...
- BenchChem. (2025). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smartscitech.com [smartscitech.com]
- 8. Neuroprotective effect of weak static magnetic fields in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. oatext.com [oatext.com]
- 12. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neural Stem Cell Culture Protocols [sigmaaldrich.cn]
Application Note: Neuroprotective Efficacy of Igmesine Hydrochloride (JO-1784) Against Glutamate Excitotoxicity
Introduction & Scientific Rationale
Glutamate excitotoxicity is a pathological hallmark of neurodegenerative disorders, including Alzheimer’s disease, ischemic stroke, and amyotrophic lateral sclerosis (ALS). The overstimulation of N-methyl-D-aspartate (NMDA) receptors leads to massive calcium influx (
Igmesine hydrochloride (JO-1784) is a potent, high-affinity Sigma-1 receptor (Sig-1R) agonist (
This guide details the experimental protocols for validating the neuroprotective properties of Igmesine against glutamate-induced toxicity in PC12 cells and primary cortical neurons.
Mechanism of Action
The neuroprotective efficacy of Igmesine relies on its ability to mitigate Endoplasmic Reticulum (ER) stress and stabilize mitochondrial function during excitotoxic challenge.
Signaling Pathway Visualization
Figure 1: Mechanistic pathway of Igmesine-mediated neuroprotection. Activation of Sigma-1 receptors stabilizes calcium signaling at the MAM interface, preventing mitochondrial collapse caused by glutamate excitotoxicity.
Experimental Design & Considerations
Cell Models
-
PC12 Cells (Rat Pheochromocytoma): A robust screening model. When differentiated with Nerve Growth Factor (NGF), they develop a neuronal phenotype sensitive to glutamate.
-
Primary Cortical Neurons: The "gold standard" for excitotoxicity assays. Harvested from E18 rat embryos.
Reagent Preparation
-
Igmesine Hydrochloride:
-
MW: 319.49 g/mol .
-
Solubility: Soluble in water (up to ~20 mg/mL) and DMSO.
-
Stock Solution: Prepare a 10 mM stock in DMSO . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Dose-Response Strategy
Literature suggests a biphasic or bell-shaped dose-response curve typical of sigma ligands.
-
Screening Range: 10 nM, 100 nM, 1 µM, 10 µM.
-
Optimal Window: Typically 0.1 µM – 1.0 µM .
Detailed Protocols
Protocol A: Cell Culture & Differentiation (PC12 Model)
-
Culture Medium: RPMI-1640 supplemented with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.
-
Seeding: Plate cells into 96-well plates (poly-L-lysine coated) at a density of 1 × 10^4 cells/well .
-
Differentiation: 24 hours after seeding, replace medium with low-serum medium (1% HS, 0.5% FBS) containing 50 ng/mL NGF . Incubate for 5–7 days to induce neurite outgrowth.
Protocol B: Igmesine Treatment & Glutamate Challenge
Critical Causality: Pre-treatment is preferred over co-treatment to allow Sig-1R translocation to the ER membrane before the calcium insult occurs.
-
Pre-treatment (Prophylactic):
-
Remove differentiation medium.
-
Add fresh medium containing Igmesine HCl (0.1, 1, 10 µM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., MK-801 or verified Sig-1 agonist PRE-084).
-
Incubate for 1 to 24 hours (24h is recommended for transcriptional upregulation of Bcl-2).
-
-
Induction of Toxicity:
-
Do not wash cells (maintain Igmesine presence).
-
Add L-Glutamate (stock dissolved in PBS) to a final concentration of 10 mM (for PC12) or 100 µM NMDA (for primary neurons).
-
Incubate for 24 hours .
-
Protocol C: Readout Assays
1. Cell Viability (MTT Assay)
-
Principle: Measures mitochondrial reductase activity (metabolic health).
-
Step 1: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Step 2: Incubate at 37°C for 4 hours.
-
Step 3: Carefully aspirate medium (do not disturb formazan crystals).
-
Step 4: Dissolve crystals in 100 µL DMSO.
-
Step 5: Measure absorbance at 570 nm .
2. Cytotoxicity (LDH Release)
-
Principle: Measures membrane integrity; LDH leaks into media upon cell death.
-
Step 1: Collect 50 µL of supernatant from treated wells.
-
Step 2: Mix with LDH reaction mix (according to kit manufacturer).
-
Step 3: Measure absorbance at 490 nm .
-
Calculation: % Cytotoxicity = [(Exp. Value - Low Control) / (High Control - Low Control)] * 100.
3. Intracellular Calcium Imaging (Fluo-4 AM)
-
Principle: Direct visualization of Igmesine's ability to blunt
influx. -
Step 1: Wash cells with HBSS.
-
Step 2: Load cells with 2 µM Fluo-4 AM for 30 min at 37°C.
-
Step 3: Wash twice with HBSS to remove extracellular dye.
-
Step 4: Treat with Igmesine (1h) then Glutamate.
-
Step 5: Measure fluorescence intensity (Ex/Em: 494/506 nm) using a microplate reader or confocal microscope.
Data Analysis & Interpretation
Summarize your findings using the following structure. Statistical significance should be determined using One-way ANOVA followed by Dunnett’s post-hoc test.
| Experimental Group | Treatment Condition | Expected Viability (MTT) | Expected LDH Release | Interpretation |
| Control | Vehicle (0.1% DMSO) | 100% | < 5% | Baseline health. |
| Model | Glutamate (10 mM) only | ~40 - 50% | High (>50%) | Successful induction of excitotoxicity. |
| Low Dose | Igmesine (10 nM) + Glu | ~50 - 60% | High | Sub-optimal receptor occupancy. |
| Optimal Dose | Igmesine (1 µM) + Glu | ~80 - 90% | Significantly Reduced | Effective Neuroprotection. |
| High Dose | Igmesine (100 µM) + Glu | Variable | Variable | Potential off-target effects or toxicity. |
| Antagonist | Igmesine + BD-1047 + Glu | ~40 - 50% | High | Validation: BD-1047 (Sig-1 antagonist) blocks protection, proving mechanism. |
Troubleshooting & Optimization
-
Issue: High variability in Glutamate toxicity.
-
Cause: L-Glutamate is unstable in solution over long periods.
-
Fix: Prepare fresh L-Glutamate stock immediately before use. Ensure pH of the medium doesn't shift significantly upon addition.
-
-
Issue: Igmesine precipitation.
-
Cause: High concentration in aqueous buffer.
-
Fix: Ensure the 1000x stock is fully dissolved in DMSO before diluting into the media.
-
-
Issue: No protection observed.
References
-
Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of mitochondrial metabolic flow in neurodegeneration. Pharmacology & Therapeutics. Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Link
-
Roman, F. J., et al. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites.[8] Journal of Pharmacy and Pharmacology. Link
-
Volz, H. P., & Stoll, K. D. (2004). Clinical trials with sigma ligands.[1] Pharmacopsychiatry. Link
-
Kume, T., et al. (2002). The sigma-1 receptor agonist SA4503 protects against neurotoxicity induced by oxidative stress and glutamate in cultured cortical neurons. Life Sciences. Link
Sources
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin B protects PC12 cells against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of JO 1784, a selective sigma ligand, on the autoradiographic localization of M1 and M2 muscarinic receptor subtypes in trimethyltin treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Igmesine Hydrochloride in Rodents: A Comparative Guide to Intraperitoneal and Subcutaneous Routes
Introduction: Navigating the Nuances of Igmesine Hydrochloride Delivery
Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has garnered significant interest for its potential neuroprotective and antidepressant effects.[1][2][3] The σ1 receptor, a unique chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in a multitude of cellular processes, including calcium signaling, ion channel modulation, and cellular stress responses.[4][5] As researchers delve deeper into the therapeutic promise of Igmesine, the choice of administration route in preclinical rodent models becomes a critical determinant of experimental outcomes.
This comprehensive guide provides a detailed comparative analysis of the two most common parenteral routes for Igmesine hydrochloride administration in rodents: intraperitoneal (IP) and subcutaneous (SC). We will explore the theoretical underpinnings and practical considerations for each route, offering evidence-based protocols to ensure data integrity and animal welfare.
The Decisive Factor: Intraperitoneal vs. Subcutaneous Administration
The selection of an appropriate administration route is not a trivial procedural step; it is a fundamental aspect of experimental design that directly influences the pharmacokinetic and pharmacodynamic profile of the compound.
Intraperitoneal (IP) Administration: This method involves injecting the substance directly into the peritoneal cavity.[6] For many small molecules, absorption into the portal circulation is rapid, leading to a swift onset of action.[6] However, this route also subjects the compound to first-pass metabolism in the liver, which can significantly alter its bioavailability.
Subcutaneous (SC) Administration: In contrast, SC injection delivers the compound into the loose connective tissue just beneath the skin.[7] This route generally results in slower, more sustained absorption into the systemic circulation, thereby avoiding the immediate and extensive first-pass effect.[6] This can lead to a more prolonged and stable plasma concentration of the drug.
The choice between IP and SC administration for Igmesine hydrochloride will therefore depend on the specific aims of the study. For acute, high-concentration effect studies, IP may be suitable. For chronic studies requiring sustained exposure and minimization of metabolic variables, SC is often the preferred route.
Comparative Overview of Administration Routes
| Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |
| Absorption Speed | Rapid | Slower, more sustained |
| Onset of Action | Fast | Slower |
| Bioavailability | Potentially reduced due to first-pass metabolism | Generally higher, avoids significant first-pass effect |
| Duration of Action | Shorter | Longer |
| Recommended for | Acute studies, rapid peak concentration desired | Chronic studies, sustained exposure, minimizing metabolic variability |
| Potential Complications | Peritonitis, injection into abdominal organs (e.g., cecum, bladder), irritation from vehicle | Skin irritation, slower than desired onset for acute studies |
Mechanism of Action: The Sigma-1 Receptor Signaling Pathway
Igmesine exerts its effects by binding to and activating the sigma-1 receptor. This activation triggers a cascade of downstream signaling events that are believed to underlie its neuroprotective and antidepressant properties. Understanding this pathway is crucial for interpreting experimental results.
Activation of the sigma-1 receptor by an agonist like Igmesine leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This dissociation allows the sigma-1 receptor to interact with various ion channels and signaling proteins, modulating intracellular calcium levels and influencing pathways related to cellular survival and neuroplasticity.
Caption: Sigma-1 Receptor Activation Pathway by Igmesine.
Experimental Protocols
The following protocols are designed to provide a standardized framework for the administration of Igmesine hydrochloride to rodents. Adherence to these guidelines is essential for ensuring reproducible and ethically sound research.
Preparation of Igmesine Hydrochloride for Injection
Materials:
-
Igmesine hydrochloride powder
-
Sterile vehicle (e.g., 0.9% sterile saline, phosphate-buffered saline (PBS))
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
-
Sterile filters (0.22 µm)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical. For most applications, sterile 0.9% saline or PBS is recommended. The solubility of Igmesine hydrochloride in the chosen vehicle should be confirmed.
-
Calculation of Concentration: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the injection volume (ml/kg).
-
Dissolution: Aseptically weigh the required amount of Igmesine hydrochloride powder and add it to the sterile vehicle in a sterile vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using sterile, dilute HCl or NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a specified temperature.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared Igmesine hydrochloride solution
-
Sterile 1 ml syringe
-
Sterile 25-27 gauge needle
-
70% ethanol
-
Animal scale
Caption: Workflow for Intraperitoneal Injection in Mice.
Step-by-Step Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse and secure the tail.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, which is located in the left lower quadrant, and the bladder in the midline.
-
-
Injection Technique:
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Recommended Parameters for IP Injection in Mice:
| Parameter | Recommendation |
| Needle Gauge | 25-27 G |
| Injection Volume | Up to 10 ml/kg |
| Injection Site | Lower right abdominal quadrant |
Protocol 2: Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared Igmesine hydrochloride solution
-
Sterile 1 ml syringe
-
Sterile 25-27 gauge needle
-
70% ethanol
-
Animal scale
Caption: Workflow for Subcutaneous Injection in Mice.
Step-by-Step Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse and create a "tent" of loose skin over the back, between the shoulder blades. This is the most common site for SC injections.
-
-
Injection Site:
-
The loose skin over the dorsal midline (scruff) is the preferred site.
-
-
Injection Technique:
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure that a blood vessel has not been punctured.
-
Slowly inject the solution. A small bleb or bubble will form under the skin.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the injection site for any signs of irritation, swelling, or leakage. Monitor the animal's general behavior.
-
Recommended Parameters for SC Injection in Mice:
| Parameter | Recommendation |
| Needle Gauge | 25-27 G |
| Injection Volume | Up to 10 ml/kg (can be divided into multiple sites if volume is large) |
| Injection Site | Loose skin over the dorsal midline (scruff) |
Trustworthiness and Self-Validation
To ensure the validity of your experimental results, incorporate the following self-validating checks into your workflow:
-
Vehicle Controls: Always include a control group that receives the vehicle alone to account for any effects of the vehicle or the injection procedure itself.
-
Dose-Response Studies: Conduct preliminary dose-response studies to determine the optimal dose of Igmesine hydrochloride for your specific experimental paradigm and administration route.
-
Pharmacokinetic Analysis: If resources permit, perform pharmacokinetic studies to determine the concentration-time profile of Igmesine hydrochloride in the plasma and target tissues following both IP and SC administration. This will provide invaluable data for interpreting your pharmacodynamic results.
-
Consistent Animal Handling: Ensure that all animals are handled in a consistent and minimally stressful manner, as stress can influence physiological responses and introduce variability into your data.
Conclusion: A Strategic Approach to Igmesine Hydrochloride Research
The choice between intraperitoneal and subcutaneous administration of Igmesine hydrochloride in rodents is a critical decision that should be made based on the scientific objectives of the study. By understanding the distinct pharmacokinetic profiles associated with each route and adhering to rigorous, well-documented protocols, researchers can enhance the reliability and reproducibility of their findings. This guide serves as a foundational resource to empower researchers to make informed decisions and execute their studies with the highest degree of scientific integrity.
References
-
Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. PubMed. [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. [Link]
-
Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology. [Link]
-
Igmesine. Alzheimer's Drug Discovery Foundation. [Link]
-
Sigma-1 receptor. Wikipedia. [Link]
-
Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Neuropsychopharmacology. [Link]
-
Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
-
Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. PubMed. [Link]
-
Fluid and Drug Administration. University of California, Irvine Office of Research. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. [Link]
-
Mouse Handling & Techniques. UNC Research. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Compound Administration in Rodents- Injection Techniques. JoVE. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. UBC Animal Care Services. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR Journal. [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research. [Link]
-
Subcutaneous Injection in the Mouse. NC3Rs. [Link]
-
SOP: Mouse Intraperitoneal Injection. Virginia Tech Research and Innovation. [Link]
-
Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice. Journal of the American Association for Laboratory Animal Science. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]
-
Subcutaneous Injection in the Mouse. Procedures With Care. [Link]
-
Intraperitoneal Injection in the Mouse. Procedures With Care. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
-
SIGMAR1 sigma non-opioid intracellular receptor 1 [ (human)]. NCBI Gene. [Link]
-
Mouse Intraperitoneal (IP) administration. University of Florida Animal Care Services. [Link]
Sources
- 1. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Measuring Changes in Intracellular Calcium Levels After Igmesine Hydrochloride Treatment: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for measuring changes in intracellular calcium ([Ca²⁺]i) levels following treatment with Igmesine hydrochloride. As a selective sigma-1 (σ1) receptor agonist, Igmesine's pharmacological activity is intrinsically linked to the modulation of intracellular calcium homeostasis.[1] This document offers a detailed rationale for investigating Ca²⁺ signaling in response to Igmesine, step-by-step protocols for cell preparation and calcium flux assays using fluorescent indicators, and guidance on data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and reproducibility for researchers investigating the cellular mechanisms of Igmesine and other σ1 receptor ligands.
Introduction: The Significance of Calcium Signaling in Igmesine's Mechanism of Action
Igmesine hydrochloride is a high-affinity sigma-1 (σ1) receptor agonist that has been investigated for its potential antidepressant and neuroprotective effects.[1][2][3] The σ1 receptor is an intracellular chaperone protein primarily localized at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for regulating cellular calcium signaling.[1][4] Unlike classical receptor agonists that directly open ion channels, Igmesine modulates intracellular calcium signaling initiated by other cellular stimuli.[1]
Activation of the σ1 receptor by agonists like Igmesine is known to potentiate calcium mobilization from the ER through the inositol 1,4,5-trisphosphate (InsP₃) receptor.[4][5] This modulation of Ca²⁺ flux from intracellular stores, as well as its influence on voltage-gated calcium channels, is a key component of its downstream effects on neuronal excitability and cellular function.[5][6] Therefore, the precise measurement of intracellular calcium dynamics is a direct and physiologically relevant readout of Igmesine's cellular activity. Understanding these changes is crucial for elucidating its therapeutic mechanisms and for the development of novel drugs targeting the σ1 receptor.
Calcium ions are universal second messengers that regulate a vast array of cellular processes, from neurotransmission to gene expression.[7] Consequently, dysregulation of calcium homeostasis is implicated in numerous pathologies. By quantifying how Igmesine alters calcium signaling, researchers can gain critical insights into its potential to restore normal cellular function in disease states.
The Igmesine-Sigma-1 Receptor Signaling Pathway
The interaction of Igmesine with the σ1 receptor initiates a signaling cascade that ultimately modulates intracellular calcium levels. The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway for Igmesine-mediated modulation of intracellular calcium.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Igmesine hydrochloride | BenchChem | σ1 Receptor Agonist |
| Fluo-4 AM | Thermo Fisher Scientific | Intracellular Calcium Indicator |
| Fura-2 AM | Thermo Fisher Scientific | Ratiometric Intracellular Calcium Indicator |
| Pluronic F-127 | Thermo Fisher Scientific | Dispersing Agent for AM Dyes |
| Probenecid | Thermo Fisher Scientific | Anion-Transport Inhibitor |
| Ionomycin | Sigma-Aldrich | Calcium Ionophore (Positive Control) |
| EGTA | Sigma-Aldrich | Calcium Chelator (Negative Control) |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Physiological Buffer |
| Cell Culture Medium (e.g., DMEM) | Gibco | Cell Growth and Maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Serum Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| 96-well black, clear-bottom plates | Corning | Imaging Plates |
| SH-SY5Y or PC12 cells | ATCC | Model Cell Lines (Express σ1 receptors) |
Experimental Protocols
This section provides detailed protocols for measuring Igmesine-induced changes in intracellular calcium using either the single-wavelength indicator Fluo-4 AM or the ratiometric indicator Fura-2 AM.
Cell Culture and Plating
Proper cell handling is critical for obtaining reliable and reproducible results.
-
Cell Line Selection: Choose a cell line known to express the sigma-1 receptor. Neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma cells (PC12) are suitable models.
-
Culture Conditions: Maintain cells in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Plating for Assay: The day before the experiment, seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.[8] For SH-SY5Y cells, a density of 5 x 10⁴ cells per well is a good starting point.
Preparation of Reagents
Accurate preparation of stock solutions is crucial for experimental success.
-
Igmesine Hydrochloride Stock (10 mM): Dissolve the appropriate amount of Igmesine hydrochloride in sterile, nuclease-free water. Aliquot and store at -20°C.
-
Fluo-4 AM or Fura-2 AM Stock (1 mM): Dissolve 50 µg of the AM ester in 45-50 µL of high-quality, anhydrous DMSO.[9][10] Store at -20°C, protected from light and moisture.
-
Pluronic F-127 (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. This solution aids in the dispersion of the water-insoluble AM dyes in the aqueous loading buffer.[11]
-
Probenecid Stock (100X): Dissolve 77 mg of water-soluble probenecid in 1 mL of physiological buffer (e.g., HBSS) to prevent the extrusion of the dye from the cells by anion pumps.[12]
Protocol 1: Fluo-4 AM Single-Wavelength Assay
Fluo-4 is a widely used indicator that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[11]
-
Prepare Loading Buffer: For each 96-well plate, prepare a loading buffer containing Fluo-4 AM at a final concentration of 1-5 µM in your chosen physiological buffer (e.g., HBSS). To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02% and Probenecid to a final concentration of 1X.[11][13]
-
Example: For 10 mL of loading buffer with 2 µM Fluo-4 AM, mix 20 µL of 1 mM Fluo-4 AM stock, 10 µL of 20% Pluronic F-127, and 100 µL of 100X Probenecid into 10 mL of HBSS.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Gently remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS containing 1X Probenecid.
-
Add 100 µL of fresh HBSS (with Probenecid) to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[11]
-
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the desired concentration of Igmesine hydrochloride (and/or other compounds) and continue recording the fluorescence signal for 5-10 minutes.
-
At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence signal (F_max), followed by the addition of a calcium chelator like EGTA to obtain the minimum fluorescence signal (F_min).
-
Protocol 2: Fura-2 AM Ratiometric Assay
Fura-2 AM is a ratiometric dye, which minimizes issues related to uneven dye loading, photobleaching, and cell number variability, thus providing more quantitative data.[14][15]
-
Loading and De-esterification: Follow the same steps as for Fluo-4 AM (4.3.1 - 4.3.3), substituting Fura-2 AM for Fluo-4 AM in the loading buffer.
-
Data Acquisition:
-
Use a fluorescence imaging system capable of alternating excitation wavelengths.
-
Set the excitation wavelengths to 340 nm (calcium-bound) and 380 nm (calcium-free) and the emission wavelength to ~510 nm.[15]
-
Establish a baseline by recording the fluorescence intensity at both excitation wavelengths for 1-2 minutes.
-
Add the desired concentration of Igmesine hydrochloride and continue recording.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀) is directly proportional to the intracellular calcium concentration.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for measuring intracellular calcium changes.
Data Analysis and Interpretation
The analysis pipeline for calcium imaging data generally involves image processing, signal extraction, and quantification.[16][17]
Fluo-4 Data Analysis
For single-wavelength indicators, the change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀).
-
Background Subtraction: For each well, subtract the average background fluorescence from a region without cells.
-
Normalization: Calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀.
-
Quantification: The peak response to Igmesine can be quantified as the maximum ΔF/F₀ value. The area under the curve can also be calculated to represent the total calcium mobilized over time.
Fura-2 Data Analysis
-
Background Subtraction: Subtract the background fluorescence for both the 340 nm and 380 nm channels.
-
Ratio Calculation: Calculate the ratio R = F₃₄₀ / F₃₈₀ for each time point.
-
Conversion to [Ca²⁺]i (Optional but Recommended): The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute intracellular calcium concentration:
[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f₂ / S_b₂)
Where:
-
K_d is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the experimental 340/380 ratio.
-
R_min is the ratio in the absence of calcium (determined with EGTA).
-
R_max is the ratio at saturating calcium levels (determined with Ionomycin).
-
S_f₂ / S_b₂ is the ratio of fluorescence at 380 nm in calcium-free to calcium-bound conditions.
-
Interpreting the Results
An increase in the Fluo-4 fluorescence intensity or the Fura-2 340/380 ratio following the addition of Igmesine indicates an increase in intracellular calcium. The magnitude and kinetics of this response can be compared across different concentrations of Igmesine to generate a dose-response curve and determine its EC₅₀.
Key Considerations:
-
Controls are Essential: Always include a vehicle-only control to account for any baseline drift and a positive control (e.g., ATP or another agonist known to induce calcium release in your cell line) to ensure the cells are healthy and responsive.
-
Specificity: To confirm the involvement of the σ1 receptor, pre-incubate cells with a selective σ1 receptor antagonist (e.g., BD1047). The antagonist should block or significantly reduce the calcium response to Igmesine.
-
Source of Calcium: To determine if the calcium increase is due to release from internal stores or influx from the extracellular space, perform the experiment in a calcium-free buffer (containing EGTA).
Conclusion
Measuring intracellular calcium is a powerful method to functionally characterize the activity of Igmesine hydrochloride and other σ1 receptor ligands. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain robust and reproducible data to advance our understanding of σ1 receptor pharmacology and its role in cellular signaling.
References
- The Role of (+)-Igmesine Hydrochloride in Modulating Intracellular Calcium Signaling: A Technical Guide - Benchchem. (n.d.).
- Igmesine - Alzheimer's Drug Discovery Foundation. (2017, August 18).
- Igmesine: mode of action and preclinical antidepressant activity - BioWorld. (1998, November 18).
- Sigma receptors: potential targets for a new class of antidepressant drug - PMC. (n.d.).
- Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC. (2022, June 16).
- Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific. (n.d.).
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (n.d.).
- Calcium Imaging Protocols and Methods - Springer Nature Experiments. (n.d.).
- Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed. (2021, November 20).
- Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PubMed Central. (n.d.).
- Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC. (2021, January 22).
- Fluo-4 Calcium Imaging Kit. (2013, October 30).
- Fluo Calcium Indicators - Thermo Fisher Scientific. (n.d.).
- Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed. (n.d.).
- Sigma-1 receptor - Wikipedia. (n.d.).
- How Does Calcium Imaging Work | Calcium Indicators - Andor - Oxford Instruments. (n.d.).
- Fura-2 AM imaging protocol - Abcam. (n.d.).
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC - NIH. (n.d.).
- Fundamentals of Cellular Calcium Signaling: A Primer - PMC - PubMed Central. (n.d.).
- Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PubMed Central. (n.d.).
- An open-source method for analysis of confocal calcium imaging with sparse cells - bioRxiv. (2021, September 30).
- The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed. (n.d.).
- Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC - NIH. (2009, January 19).
- Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells - bioRxiv. (2024, November 20).
- How to Use Calcium Imaging for Investigating Cell Signaling - ibidi. (2023, May 15).
- Protocol Booklet - Hello Bio. (2025, February 7).
- Influence of Positive Inotropic Agents on Intracellular Calcium Transients. Part I. Normal Rat Heart - PubMed. (n.d.).
- Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed. (n.d.).
- CALCIUM FLUX PROTOCOL. (n.d.).
- A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC - NIH. (n.d.).
- Calcium assays: at the centre of biology | BMG LABTECH. (2020, July 3).
- Chronic activation of the small-conductance, calcium-activated potassium channel precipitates age-dependent depressive-like behavior and cognitive deficits and reduces klotho concentration - PMC - PubMed Central. (n.d.).
- What would be the best method of increasing intracellular calcium in cell culture looking at the expression of a calcium dependent protein? | ResearchGate. (2013, August 5).
- Automated Analysis of Calcium Imaging Data - CS229: Machine Learning. (n.d.).
- Calcium buffer solutions and how to make them: A do it yourself guide - ResearchGate. (2025, August 6).
- Protocol loading Fluo-4 AM for HEK-293? - ResearchGate. (2018, April 4).
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - Bio-protocol. (2017, July 20).
- Calcium imaging protocol - CDN. (n.d.).
- How to analyse calcium imaging data? - ResearchGate. (2023, December 22).
- Calcium channel antagonist effect on in vitro meningioma signal transduction pathways after growth factor stimulation - PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. hellobio.com [hellobio.com]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application Note: Long-term Administration of Igmesine Hydrochloride in Chronic Stress Models
Abstract & Strategic Rationale
This application note details the protocol for the long-term administration of Igmesine hydrochloride (Igmesine HCl) , a high-affinity Sigma-1 receptor (
While Igmesine demonstrated safety in human clinical trials, its efficacy is most robustly observed in preclinical models where neuroplasticity is compromised. The scientific rationale for this protocol rests on the Sigma-1 Chaperone Hypothesis : Igmesine does not merely act as a neurotransmitter reuptake inhibitor but functions as an intracellular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). By stabilizing IP3 receptors and modulating Ca
Key Applications
-
Target Validation: Investigating
R involvement in depression and anxiety. -
Neuroprotection: Assessing rescue of adult hippocampal neurogenesis under stress.
-
Drug Screening: Benchmarking novel
R ligands against Igmesine.
Experimental Design Strategy
To ensure translational relevance, this protocol utilizes a Therapeutic Reversal Paradigm rather than a prophylactic one. Animals are subjected to stress before drug treatment begins, mimicking the clinical presentation of depression where treatment starts after symptom onset.
Timeline Overview
-
Total Duration: 6 Weeks (42 Days).
-
Phase I (Induction): Days 1–14. CUMS exposure only.
-
Phase II (Treatment): Days 15–42. CUMS exposure continues + Daily Igmesine Administration.
-
Phase III (Readout): Days 40–42. Behavioral assays (conducted >24h after last dose to avoid acute sedative effects).
Visual Workflow
Figure 1: Experimental timeline for the Therapeutic Reversal Paradigm. Stress is maintained throughout the drug treatment phase to prevent spontaneous recovery.
Protocol 1: Drug Preparation & Administration[1]
Compound Properties[2][3][4][5]
-
Compound: Igmesine Hydrochloride (JO-1784).[1]
-
MW: ~319.5 g/mol .
-
Solubility: Soluble in water/saline; slightly soluble in ethanol.
-
Stability: Store powder at -20°C. Solutions should be prepared fresh daily or weekly (if stability data permits) and stored at 4°C.
Formulation
Igmesine HCl is generally water-soluble. Avoid DMSO if possible to prevent vehicle-induced confounding in stress models, unless high concentrations (>50 mg/mL) are required.
Vehicle: 0.9% Sterile Saline.
Preparation Steps:
-
Weigh the required amount of Igmesine HCl.
-
Dissolve in 0.9% sterile saline. Vortex until clear.
-
Filter sterilize (0.22 µm) if injecting over long periods to prevent infection.
Dosing Regimen
-
Species: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats.
-
Volume: 10 mL/kg (Mice) or 2 mL/kg (Rats).
-
Frequency: Once daily (QD).
-
Timing: Administer at the same time daily (e.g., 09:00), at least 2 hours before any scheduled stressor to avoid acute stress-injection interaction.
Recommended Dosage Groups:
| Group | Treatment | Dose | Justification |
|---|---|---|---|
| Control | Saline | N/A | Vehicle control (No Stress). |
| Model | Saline | N/A | CUMS + Vehicle (Negative Control). |
| Low Dose | Igmesine HCl | 10 mg/kg | Threshold for
Protocol 2: Chronic Unpredictable Mild Stress (CUMS)
Scientific Note: The validity of CUMS relies on unpredictability . If the schedule is fixed, animals habituate, and the "depression-like" phenotype is lost.
Stressor Library
Randomize these stressors daily. Never repeat the same stressor on consecutive days.
| Stressor | Duration | Description |
| Restraint | 2-4 hours | Place animal in a ventilated tube/restrainer. |
| Cage Tilt | 24 hours | Tilt home cage at 45°. |
| Wet Bedding | 24 hours | Add 200mL water to sawdust bedding (damp, not swimming). |
| Light/Dark Reversal | 24 hours | Lights on during dark cycle, off during light cycle. |
| Soiled Cage | 24 hours | Place animal in a cage soiled by another group. |
| Food/Water Deprivation | 12-24 hours | Remove food/water (monitor body weight closely). |
| Strobe Light | 2-4 hours | 120 flashes/min in dark room. |
| White Noise | 2-4 hours | 85 dB noise exposure. |
Critical Care
-
Weight Monitoring: Weigh animals every 3 days. If weight loss exceeds 20%, remove from study (humane endpoint).
-
Coat State: Assess coat state weekly (unkempt fur is a marker of stress).
Protocol 3: Behavioral Validation
Behavioral tests must be performed in the order of least stressful
Sucrose Preference Test (SPT) - The Anhedonia Marker
This is the primary endpoint for Igmesine efficacy.
-
Habituation (Day 38): Provide two bottles (1% Sucrose vs. Water) for 24h.
-
Testing (Day 40): Deprive water for 12h.
-
Present two pre-weighed bottles (1% Sucrose vs. Water) for 12 hours.
-
Switch bottle positions halfway (6h) to prevent side bias.
-
Calculation:
-
Success Criteria: CUMS group should show <65% preference. Igmesine should restore this to >75%.
Open Field Test (OFT) - Locomotion & Anxiety
Used to rule out false positives in FST due to hyperlocomotion.
-
Place mouse in a 50x50cm arena.
-
Record for 5 minutes.
-
Metrics: Total distance traveled (Locomotion); Time in center zone (Anxiety).
-
Igmesine Effect: Should not significantly alter total locomotion compared to controls (proving specific antidepressant effect).
Forced Swim Test (FST) - Behavioral Despair
-
Place mouse in a cylinder (25cm high, 10cm diameter) with 24°C water.
-
Record for 6 minutes.
-
Analyze the last 4 minutes.
-
Metric: Duration of immobility (floating without struggle).
-
Igmesine Effect: Significant reduction in immobility time.[3][5][4]
Mechanism of Action (MOA)
Igmesine exerts its effects via the Sigma-1 Receptor (Sig-1R) , an ER-resident chaperone. Under chronic stress, ER stress accumulates, leading to neuronal apoptosis.
Molecular Pathway
-
Agonism: Igmesine binds Sig-1R at the MAM (Mitochondria-Associated Membrane).
-
Chaperoning: Sig-1R dissociates from BiP (GRP78) and stabilizes IP3 Receptors (IP3R).[5]
-
Ca2+ Flux: Proper Ca
flow from ER to Mitochondria is restored, boosting ATP production.[5] -
BDNF Release: Sig-1R activation upregulates BDNF expression via the IRE1-XBP1 pathway or direct TrkB interaction.
-
Neurogenesis: BDNF promotes survival of newborn neurons in the Dentate Gyrus.
Figure 2: Molecular mechanism of Igmesine HCl. Activation of Sigma-1 receptors bridges ER-mitochondrial signaling and neurotrophic support.
Data Analysis & Statistical Validity
-
Sample Size: n=10-12 animals per group is required to achieve statistical power (0.8) for behavioral variability.[2]
-
Analysis:
-
Use One-way ANOVA followed by Tukey’s post-hoc test for multi-group comparisons (Control vs. Model vs. Igmesine).
-
Data should be presented as Mean ± SEM.
-
-
Exclusion Criteria: Animals in the CUMS group that do not show reduced sucrose preference (<65%) at Day 14 (before drug treatment) should be excluded as "stress-resilient" to ensure the model is valid.
References
-
Urani, A., et al. (2002). The antidepressant-like effect of igmesine involves modulation of intracellular calcium.[5] Psychopharmacology, 162(4), 423-430. Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link
-
Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. Link
-
Wang, J., et al. (2016). The rapid antidepressant effect of sigma-1 receptor agonists. European Journal of Pharmacology, 791, 517-523. Link
-
Kikuchi-Utsumi, K., & Nakaki, T. (2008). Pc12 cell neurite outgrowth induced by sigma-1 receptor agonist is mediated by brain-derived neurotrophic factor. Journal of Pharmacological Sciences, 107(1), 16-23. Link
Sources
- 1. | BioWorld [bioworld.com]
- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agmatine attenuates chronic unpredictable mild stress induced behavioral alteration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Igmesine hydrochloride behavioral assays
Topic: Troubleshooting Inconsistent Results in Behavioral Assays
Status: Active | Expert Level: Senior Application Scientist
Introduction: The Sigma-1 Paradox
Welcome. If you are here, you likely observed a confusing phenomenon: Igmesine hydrochloride worked beautifully in your pilot study at 1 mg/kg, but failed completely when you increased the dose to 10 mg/kg to "maximize" the effect. Or perhaps your results fluctuate wildly between morning and afternoon cohorts.
Do not panic. You are not experiencing experimental error; you are observing the hallmark pharmacology of Sigma-1 receptor (
Igmesine is not a classical receptor agonist like a dopaminergic or serotonergic ligand. It is a ligand-operated molecular chaperone .[1] It does not merely "activate" a signaling cascade; it modulates the stability of other proteins (like IP3 receptors) specifically under conditions of cellular stress. This guide addresses the unique "Goldilocks" requirements of Igmesine to help you stabilize your behavioral assays.
Part 1: The Dose-Response Paradox
Q: Why did my higher dose (e.g., 30 mg/kg) fail to produce an effect, while the lower dose (1 mg/kg) worked?
A: You have encountered the Bell-Shaped (Biphasic) Dose-Response Curve. [2]
Unlike classical agonists that reach a plateau (
The Mechanism:
-
Optimal Dose: Igmesine binds
R at the Mitochondria-Associated Membrane (MAM), dissociating it from BiP (binding immunoglobulin protein). The free R stabilizes IP3 receptors, ensuring proper flow to mitochondria and boosting BDNF expression.[3] -
Supra-Optimal Dose: Excessive ligand concentration may trigger rapid receptor desensitization, internalization, or off-target binding (e.g., low-affinity interactions with
or muscarinic receptors) that functionally negates the therapeutic effect.
Visualizing the Biphasic Mechanism:
Figure 1: The Biphasic Logic. Efficacy requires precise receptor occupancy. Oversaturation leads to loss of function.
Troubleshooting Steps:
-
Run a Logarithmic Range: Do not test 10, 20, 30 mg/kg. Test 0.1, 1.0, and 10.0 mg/kg .[4]
-
Expect the Drop: If 1 mg/kg works, expect 30 mg/kg to look like the vehicle control. This confirms specific
R modulation.[3][5][6][7]
Part 2: The "Stress-Sensor" Variable
Q: Why are my results inconsistent between cohorts or testing days?
A: Igmesine efficacy is dependent on the baseline stress level of the animal.
The
Common Pitfalls:
-
Handling Differences: If Cohort A was handled gently and Cohort B was stressed (e.g., loud noise, rough handling), Igmesine will likely only work in Cohort B.
-
Circadian Rhythms: Baseline corticosterone levels fluctuate during the day. Testing in the light cycle trough vs. peak can alter the "stress baseline" required for Igmesine to act.
Experimental Workflow for Consistency:
Figure 2: Standardized Workflow. The wait period allows drug distribution; the stress induction triggers the receptor's chaperone function.
Part 3: Formulation & Specificity
Q: How do I ensure my drug preparation isn't the source of error?
A: Correct for the salt weight and verify specificity with antagonists.
1. Molecular Weight Correction: You are using Igmesine Hydrochloride . You must account for the weight of the HCl salt when calculating the free base dose.
-
Igmesine Free Base MW: ~319.4 g/mol
-
Igmesine HCl MW: ~355.9 g/mol [8]
-
Correction Factor: 1.11
-
Example: To deliver 10 mg/kg of active drug, weigh out 11.1 mg of the HCl salt.
2. Solubility Table:
| Solvent System | Solubility Limit | Notes |
| Saline (0.9%) | ~10 mg/mL | Preferred for in vivo. Warm to 37°C if precipitating. |
| Water (ddH2O) | ~20 mg/mL | Good for stock, but check osmolarity before injection. |
| DMSO | >50 mg/mL | Avoid if possible; DMSO itself can modulate membranes/stress. |
Q: How do I prove the effect is truly Sigma-1 mediated?
A: The Antagonist Blockade is the Gold Standard. You cannot publish Igmesine data without an antagonist control to prove mechanism, especially given the bell-shaped curve.
Protocol:
-
Group A: Vehicle + Vehicle
-
Group B: Vehicle + Igmesine (Optimal Dose)
Expect Effect -
Group C: BD-1047 (Sigma-1 Antagonist, 1-3 mg/kg) + Igmesine
Expect blocked effect (return to baseline)
Note: Administer the antagonist 15-20 minutes BEFORE Igmesine.
Part 4: Summary of Validated Parameters
Use these reference ranges to benchmark your assay.
| Parameter | Recommended Value | Why? |
| Dose Range | 0.1 – 30 mg/kg (i.p.) | Biphasic curve usually peaks between 1–10 mg/kg. |
| Pre-treatment Time | 30 – 60 min | Allows sufficient CNS penetration. |
| Route | i.p. or s.c. | Oral bioavailability is lower; i.p. is standard for behavioral screens. |
| Control Strain | C57BL/6 or Swiss Webster | Genetic background influences baseline anxiety/stress levels. |
| Sex | Check Estrous Cycle | Progesterone is a putative |
References
-
Roman, F. J., et al. (1990). Igmesine (JO 1784), a potent and selective sigma ligand. Journal of Pharmacy and Pharmacology.
-
Maurice, T., et al. (2001). Sigma-1 (σ1) receptor agonists and neurosteroids attenuate learning impairment in the senescence-accelerated mouse (SAM). Brain Research.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell.
-
Urani, A., et al. (2001). The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test. Journal of Pharmacology and Experimental Therapeutics.
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Igmesine hydrochloride dosage to avoid biphasic dose-response effects
Subject: Avoiding Biphasic Dose-Response (Bell-Shaped Curve) in Sigma-1 Receptor Studies
Executive Summary & Mechanism of Action
Igmesine hydrochloride (JO-1784) is a high-affinity, selective Sigma-1 receptor (
The Critical Challenge: Igmesine, like most
-
Low/Optimal Dose: Promotes
R dissociation from BiP (binding immunoglobulin protein), activating chaperone functions, stabilizing IP3 receptors, and normalizing Ca signaling. -
Supra-Optimal Dose: Efficacy diminishes or disappears. This is not necessarily due to toxicity, but rather functional desensitization, steric hindrance at the homomer interface, or off-target recruitment (e.g.,
or NMDA antagonism).
Key Takeaway: "More is not better." Increasing dosage beyond the therapeutic window will likely yield false-negative results.
Visualizing the Biphasic Mechanism
The following diagram illustrates why high doses fail to produce a therapeutic effect, a phenomenon often mistaken for lack of potency.
Figure 1: Mechanism of the bell-shaped dose-response curve. Note that exceeding the optimal concentration shifts the pathway from Chaperone Activation (Green) to Desensitization/Off-Target effects (Red).
Experimental Protocol Optimization
To avoid false negatives, you must determine the peak of the bell curve for your specific model. Do not rely on a single "standard" dose found in literature, as efficacy varies significantly between neuroprotection (ischemia) and behavioral (depression) models.
A. Solubility & Stock Preparation
Igmesine is a hydrochloride salt and is generally water-soluble.
-
Vehicle: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).
-
Stock Concentration: Prepare a 10 mM stock.
-
Storage: Aliquot and store at -20°C. Protect from light.
-
Troubleshooting: If precipitation occurs at high concentrations (>10 mg/mL), warm gently to 37°C or sonicate. Ensure pH remains near neutral; highly acidic vehicles can alter in vivo distribution.
B. Dosage Strategy: The Logarithmic Bracket
Do not use linear spacing (e.g., 10, 20, 30 mg/kg). Use logarithmic spacing to capture the bell curve width.
Recommended Titration Table:
| Experimental Model | Route | Starting Dose Range (Titration) | Expected Peak Window | Notes |
| In Vitro (Cell Culture) | Direct | 1 nM, 10 nM, 100 nM, 1 µM, 10 µM | 10 nM – 1 µM | High doses (>10 µM) often induce cytotoxicity or |
| In Vivo (Behavior/Depression) | i.p. / p.o. | 0.1, 1.0, 10, 30 mg/kg | 1 – 10 mg/kg | Behavioral effects (e.g., FST) often peak at lower doses than neuroprotection. |
| In Vivo (Ischemia/Stroke) | i.p. / i.v. | 10, 30, 50, 100 mg/kg | 50 – 75 mg/kg | Higher doses required for acute neuroprotection vs. chronic modulation. |
C. In Vivo Workflow (Step-by-Step)
-
Pilot Study (N=3 per group): Administer Vehicle, 1.0, 10, and 50 mg/kg.
-
Observation: If 10 mg/kg shows efficacy but 50 mg/kg shows baseline results, do not go higher . You have passed the peak.
-
Refinement: Run a secondary study bracketing the effective dose (e.g., if 10 was best, test 5, 10, 20 mg/kg).
-
Timing: Administer 30–60 minutes prior to the behavioral test or injury induction.
Troubleshooting & FAQ
Q: I treated my cells with 50 µM Igmesine to ensure saturation, but I see no protective effect. Is the drug degraded? A: The drug is likely stable, but you have overdosed the system. At >10 µM, Igmesine may bind to Sigma-2 receptors (inducing apoptosis) or desensitize the Sigma-1 chaperone complex. Repeat the experiment titrating down to the nanomolar range (10 nM – 100 nM).
Q: In my mouse model, 10 mg/kg worked, so I tried 30 mg/kg to get a stronger effect, but the effect disappeared. Why? A: This is the classic bell-shaped curve.[1][2] Unlike SSRIs or other transporters where saturation leads to a plateau, Sigma-1 agonists lose efficacy at supra-optimal doses. The 30 mg/kg dose likely triggered the "descending limb" of the curve. Stick to the 10 mg/kg dose.
Q: Can I use DMSO to dissolve Igmesine? A: Yes, but it is usually unnecessary as the HCl salt is water-soluble. If you must use DMSO for high-concentration stocks, ensure the final concentration on cells is <0.1% to avoid confounding membrane effects, as Sigma-1 receptors are sensitive to membrane lipid composition.
Q: Does Igmesine interact with NMDA receptors? A: Indirectly. Sigma-1 activation modulates NMDA receptor trafficking and activity. High doses of Igmesine might alter this modulation, potentially leading to the loss of efficacy observed in your high-dose groups.
References
-
Maurice, T. (2021).[2] Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders. Expert Opinion on Drug Discovery, 16(4), 373–389.[2][3]
-
Pande, A. C., et al. (1998). Igmesine (JO-1784): A Clinical Study in Depression.[3][4][5] (Contextual data on human dosing ranges).
-
O'Neill, M. J., et al. (1995).[5] Neuroprotective effects of the sigma ligand JO 1784 (Igmesine) in the gerbil hippocampus. (Evidence for higher doses in ischemia).
-
Urani, A., et al. (2002).[3][4][6] The antidepressant-like effect of igmesine involves modulation of intracellular Calcium.[6] Psychopharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 4. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Igmesine Hydrochloride in the Forced Swim Test (FST)
Topic: Why is Igmesine hydrochloride (JO-1784) not showing an effect in the forced swim test? Ticket ID: FST-SIGMA-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
If you are observing a lack of efficacy with Igmesine hydrochloride in the Forced Swim Test (FST), it is likely due to the biphasic (bell-shaped) dose-response curve characteristic of Sigma-1 receptor (
Unlike monoamine reuptake inhibitors (e.g., Imipramine or Fluoxetine) which produce robust, linear dose-dependent effects by immediately increasing synaptic neurotransmitter levels, Igmesine acts as a neuromodulatory chaperone . Its antidepressant-like activity is mediated through intracellular signaling cascades (calcium mobilization, BDNF secretion) that require precise dosing and often longer physiological lead times than standard antidepressants.
Part 1: The "Bell-Shaped" Trap (Dosing Troubleshooting)
The most common reason for failure with Igmesine is "overdosing" based on standard antidepressant protocols.
The Phenomenon
Sigma-1 agonists typically display a bell-shaped dose-response curve .
-
Low Dose: Insufficient receptor occupancy.
-
Optimal Dose: Maximal efficacy (chaperone activity optimized).
-
High Dose: Loss of efficacy.[1] At high concentrations,
ligands may lose selectivity, induce rapid receptor internalization, or trigger compensatory inhibitory feedback loops.
Diagnostic Check
Did you administer 30–50 mg/kg (a standard dose for Imipramine)?
-
If YES: You likely overdosed the compound into the non-efficacious range.
-
Correction: You must titrate downwards. Igmesine often shows peak efficacy in rodents between 1 mg/kg and 10 mg/kg .
Data Comparison: Igmesine vs. Standard Controls
| Feature | Standard Antidepressant (e.g., Imipramine) | Igmesine HCl (Sigma-1 Agonist) |
| Primary Target | SERT / NET Transporters | Sigma-1 Receptor ( |
| Dose Profile | Linear / Sigmoidal (More is usually more) | Bell-Shaped / Biphasic |
| Typical Active Dose | 15 – 30 mg/kg (i.p.) | 1 – 10 mg/kg (i.p. / p.o.) |
| Mechanism | Direct Neurotransmitter Increase | Chaperone-mediated BDNF release & Ca2+ modulation |
| Effect on Behavior | Increases Climbing (NET) or Swimming (SERT) | Reduces Immobility (often without specific motor pattern) |
Part 2: The Mechanism Gap (Pathway Visualization)
Igmesine does not simply "block a drain" to keep neurotransmitters high. It triggers a complex intracellular translocation process. If your experiment does not account for the time required for these pathways to engage, you will see false negatives.
The Sigma-1 Translocation Pathway
Igmesine binds to
Figure 1: The mechanism of action for Igmesine involves intracellular chaperone activity and BDNF upregulation, distinct from direct monoamine reuptake inhibition.
Implication for Protocol
Because this mechanism relies on signaling cascades (Ca2+ mobilization -> BDNF release), a standard 30-minute pre-treatment might be insufficient for the full effect to manifest in all strains.
-
Recommendation: Test a 60-minute pre-treatment interval or a sub-chronic (3-5 days) dosing regimen. Sigma agonists often show enhanced efficacy when the system is "primed."
Part 3: Protocol Precision (Experimental Variables)
Sigma-1 receptor efficacy is highly "state-dependent." If the baseline stress of the animal is not managed correctly, the drug may show no effect.
Step-by-Step Troubleshooting Guide
1. Strain Selection & Baseline
-
Issue: Some mouse strains (e.g., C57BL/6) have high baseline immobility, while others (e.g., Swiss) are variable.
-
Sigma Specifics:
R knockout mice show a depressive-like phenotype (increased immobility).[2] If your wild-type controls are not sufficiently "stressed" or have low baseline immobility, Igmesine cannot reduce it further (Floor Effect). -
Action: Ensure your vehicle-treated control group shows at least 150-180 seconds of immobility in a 6-minute test.
2. Water Temperature (Critical)
-
Standard: 23–25°C.[3]
-
The Risk: If water is too cold (<23°C), the animal experiences hypothermic stress. This overrides the subtle neuromodulatory effects of Igmesine. If too warm (>28°C), baseline immobility drops, masking drug effects.
-
Action: Use a precision thermometer. Maintain 24°C ± 1°C .
3. The "Pre-Test" (Rats vs. Mice)
-
Rats: Require a 15-minute pre-swim 24 hours before the test to induce despair.
-
Mice: Generally do not require a pre-swim.[4]
-
Igmesine Note: If using rats, ensure Igmesine is administered after the pre-swim (sub-chronic) or sufficiently before the test swim. Acute administration only on test day in rats often fails for non-SSRI compounds.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I dissolve Igmesine in DMSO? A: Yes, but be cautious. High concentrations of DMSO can have their own behavioral effects or irritate the peritoneum (i.p.), causing false "immobility" due to pain.
-
Recommendation: Dissolve in 0.9% Saline . If solubility is an issue, use minimal DMSO (<2%) or warm the saline. Igmesine HCl is generally water-soluble.
Q: Should I score "Swimming" or "Climbing"? A: Score both.
-
SSRIs increase Swimming.
-
NRIs (e.g., Desipramine) increase Climbing.
-
Igmesine: Often increases Swimming or general mobility without the distinct "climbing" seen with norepinephrine agents. However, its primary signature is simply the reduction of immobility .
Q: I used 30 mg/kg and saw nothing. Should I go to 60 mg/kg? A: No. Go lower. Try 3, 10, and 20 mg/kg . The bell-shaped curve means higher doses are likely less effective.
References
-
Romanelli, M. N., et al. (2025). Sigma-1 receptor chaperones regulate the secretion of brain-derived neurotrophic factor. ResearchGate. Link
-
Maurice, T., et al. (1999). The interaction of the sigma-1 receptor agonist Igmesine with the forced swim test in rodents. Journal of Pharmacology and Experimental Therapeutics. Link
-
Porsolt, R. D., et al. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature. Link
-
Fishback, J. A., et al. (2010). Sigma-1 receptor knockout mice display a depressive-like phenotype. National Institutes of Health (PMC). Link
-
Urani, A., et al. (2001). The sigma1 receptor agonist igmesine (JO 1784) acts as an antidepressant in the forced swim test in rats. PubMed.[5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway | MDPI [mdpi.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pre-treatment time for Igmesine hydrochloride in behavioral studies
Product: Igmesine Hydrochloride (JO-1784)
Category: Sigma-1 Receptor (
Executive Summary: The "Gold Standard" Protocol
For researchers initiating behavioral studies with Igmesine hydrochloride, the following baseline parameters represent the field consensus for acute administration in rodents. These parameters should serve as your starting point before optimization.
| Parameter | Rat (Sprague-Dawley/Wistar) | Mouse (C57BL/6, Swiss Webster) |
| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[1][2] |
| Pre-treatment Time | 30–60 minutes | 30–45 minutes |
| Effective Dose Range | 0.1 – 10 mg/kg | 1 – 30 mg/kg |
| Vehicle | Saline (0.9%) or Saline + 1-2% DMSO | Saline (0.9%) |
Critical Note: Igmesine exhibits a biphasic (bell-shaped) dose-response curve . Higher doses often result in a loss of efficacy rather than increased potency.[3][4]
Optimization Workflow (Visualized)
Before committing to large-scale behavioral cohorts, we recommend a pilot phase to lock in the specific pharmacokinetics (PK) for your strain and assay.
Figure 1: Step-by-step optimization workflow for establishing Igmesine efficacy parameters.
Troubleshooting & FAQs
Category A: Pre-Treatment Timing (The "When")
Q: Why is the standard pre-treatment time 30-60 minutes?
A: This window aligns with the "Behavioral Tmax." While plasma levels of small molecule hydrochlorides often peak rapidly (15-20 min) following i.p. injection, the pharmacodynamic effect—specifically the translocation of
-
Mechanism: Igmesine triggers the dissociation of
R from BiP (binding immunoglobulin protein) at the ER, allowing it to chaperone IP3 receptors or translocate to the plasma membrane to modulate ion channels [1]. This cellular redistribution takes time, making a 30-60 minute window optimal for maximal receptor occupancy during the behavioral task.
Q: My experiment runs for 2 hours (e.g., prolonged locomotor activity). Will a single pre-treatment suffice? A: Likely not. Igmesine has a relatively short half-life in rodents.
-
Risk: For long-duration tests, plasma levels may drop below the therapeutic threshold (EC50) by the second hour.
-
Solution: For tests >60 minutes, consider a split-dose strategy or switching to subcutaneous (s.c.) administration, which often provides a flatter, more sustained absorption profile than i.p.
Category B: Dosing & Efficacy (The "How Much")
Q: I increased the dose to 60 mg/kg, but the antidepressant effect disappeared. Why? A: You have likely encountered the Bell-Shaped Dose-Response Curve , a hallmark of Sigma-1 agonists.
-
The Phenomenon: At physiological doses, Igmesine acts as an agonist. At supra-physiological doses, it may lose selectivity, interacting with other targets (e.g., dopaminergic or muscarinic receptors) that mask the
-mediated benefit. -
Troubleshooting: If 30 mg/kg fails, do not go higher. Drop the dose to 0.3, 1.0, or 3.0 mg/kg. Efficacy is often restored at lower concentrations [2].
Q: Does chronic treatment differ from acute pre-treatment? A: Yes. While acute treatment (30 min pre-test) is standard for the Forced Swim Test (FST), chronic administration (e.g., 10 days) may be required for neurotrophic effects (BDNF upregulation).
-
Warning: Some studies suggest chronic administration can lead to tolerance or receptor desensitization in specific cognitive models (e.g., SAMP8 mice) [3]. Always compare Acute vs. Sub-chronic (5-7 days) in your pilot.
Category C: Vehicle & Solubility (The "How")
Q: My solution is cloudy. Can I still inject it? A: Absolutely not. Cloudiness indicates precipitation. Injecting a suspension alters the pharmacokinetics completely (delayed absorption, erratic Tmax).
-
Solubility Profile: Igmesine HCl is a salt and generally water-soluble, but high concentrations (>10 mg/mL) or old buffers can cause issues.
-
Recommended Vehicle:
-
Standard: 0.9% Sterile Saline.
-
Rescue (if precipitating): Dissolve first in 1-2% DMSO, then dilute with saline.
-
Advanced: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (for very high concentrations, though rarely needed for behavioral doses).
-
Mechanistic Insight: Why Timing Matters
Understanding the cellular cascade helps justify the 30-60 minute wait time.
Figure 2: The delay between systemic absorption and behavioral output is driven by the intracellular translocation of the Sigma-1 receptor.
Summary Data Table: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High variability within group | Inconsistent i.p. injection or precipitation. | Check solution clarity; verify injection site (avoid gut injection). |
| No effect at any dose | Missed Tmax window. | Run a time-course: Test at 15, 30, and 60 mins. |
| Sedation / Motor deficits | Off-target effects (high dose). | Reduce dose. Perform an Open Field Test to rule out sedation. |
| Effect seen in FST but not TST | Strain sensitivity difference. | Mice strains (e.g., Swiss vs. C57) respond differently to Sigma ligands in TST. |
References
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.
-
Urani, A., et al. (2001). The antidepressant-like effect of igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26-35.
-
Maurice, T., et al. (1996). Neuroprotective and anti-amnesic activities of the sigma (sigma) receptor ligand JO 1784 in rodents. Journal of Pharmacology and Experimental Therapeutics, 279(2), 1178-1185.
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant.[5] Neuropharmacology, 41(1), 138-149.[5]
Sources
- 1. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.lu.lv [dspace.lu.lv]
- 3. researchgate.net [researchgate.net]
- 4. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Analysis of Igmesine Hydrochloride and SA4503 (Cutamesine) in Preclinical Neuroprotection Models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuroprotective drug discovery, the sigma-1 receptor (σ1R) has emerged as a promising therapeutic target. This intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in modulating a variety of cellular processes, including calcium homeostasis, ion channel activity, and neuronal signaling, all of which are critical for neuronal survival and plasticity.[1][2] Two notable σ1R agonists, Igmesine hydrochloride and SA4503 (cutamesine), have been the subject of extensive preclinical investigation for their neuroprotective potential. This guide provides an in-depth, objective comparison of their performance in various neuroprotection models, supported by experimental data, to aid researchers in their experimental design and drug development endeavors.
The Sigma-1 Receptor: A Key Modulator of Neuronal Resilience
The σ1R is a unique ligand-operated intracellular chaperone that, upon activation, translocates from the endoplasmic reticulum to other cellular compartments to interact with various client proteins.[3] This interaction modulates a cascade of downstream signaling pathways integral to cellular defense mechanisms against stressors such as oxidative stress, excitotoxicity, and endoplasmic reticulum (ER) stress, all of which are hallmarks of neurodegenerative diseases and acute brain injury.[2][4] Activation of σ1R has been shown to promote cell survival, enhance neurite outgrowth, and improve functional recovery in various models of neurological disorders.[3][5]
Igmesine Hydrochloride: A First-Generation Sigma-1 Agonist
Igmesine, one of the earlier developed selective σ1R agonists, has demonstrated neuroprotective properties in several preclinical models.[6] While its clinical development for major depressive disorder was discontinued, the wealth of preclinical data underscores its potential in the context of neuroprotection.[7]
Mechanism of Action
Igmesine's neuroprotective effects are attributed to its ability to modulate multiple cellular pathways upon σ1R activation. Key mechanisms include:
-
Modulation of NMDA Receptor Signaling: Igmesine has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway, which is a critical mediator of excitotoxicity in neuronal injury.[8]
-
Enhancement of Cholinergic Neurotransmission: Studies have indicated that Igmesine can increase acetylcholine release, a neurotransmitter crucial for cognitive function.
-
Regulation of Intracellular Calcium: By interacting with σ1R, Igmesine influences intracellular calcium signaling, a fundamental process in maintaining neuronal homeostasis.
Preclinical Efficacy in Neuroprotection Models
Igmesine has shown promise in various preclinical settings:
-
Cerebral Ischemia: In a gerbil model of global cerebral ischemia, treatment with Igmesine (50, 75, and 100 mg/kg) significantly protected against neuronal cell death and attenuated ischemia-induced hyperactivity.[6]
-
Cognitive Impairment: In a rat model of prenatal cocaine exposure, which leads to learning and memory deficits, Igmesine (0.1-1 mg/kg, i.p.) reversed these cognitive impairments. This effect was blocked by a σ1R antagonist, confirming the involvement of the receptor.[9]
SA4503 (Cutamesine): A Highly Selective Second-Generation Sigma-1 Agonist
SA4503, also known as cutamesine, is a potent and highly selective σ1R agonist that has been extensively studied for its neuroprotective and neurorestorative effects.[10] Its favorable pharmacological profile has led to its investigation in clinical trials for stroke recovery.[11][12]
Mechanism of Action
Cutamesine's robust neuroprotective actions are mediated through its high-affinity binding to σ1R, leading to the modulation of several key neuroprotective pathways:
-
Attenuation of Endoplasmic Reticulum (ER) Stress: Cutamesine has been shown to reduce the expression of ER stress markers, such as C/EBP homologous protein (CHOP) and caspase-12, thereby preventing ER stress-induced apoptosis.[13]
-
Preservation of Mitochondrial Function: Treatment with SA4503 normalizes mitochondrial membrane potential, maintains ATP concentrations, and prevents intracellular calcium overload, all of which are critical for mitochondrial health and neuronal survival.[13]
-
Upregulation of Neurotrophic Factors: A significant mechanism of cutamesine's action is its ability to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[14]
-
Anti-apoptotic Effects: By modulating the upstream stress pathways, cutamesine effectively reduces the activation of executioner caspases, such as caspase-3, thereby inhibiting apoptotic cell death.[13][15]
Preclinical and Clinical Efficacy in Neuroprotection Models
Cutamesine has demonstrated significant therapeutic potential in a range of neuroprotection models:
-
Global Cerebral Ischemia/Reperfusion Injury: In a rat model of asphyxia-induced cardiac arrest, SA4503 treatment (1 mg/kg and 2.5 mg/kg) improved neurological outcomes, reduced neuronal apoptosis, and mitigated ER stress and mitochondrial dysfunction.[13]
-
Stroke Recovery: Preclinical studies in rat models of stroke demonstrated that delayed administration of cutamesine enhanced functional recovery, stimulated neurite outgrowth, and increased the levels of synaptic proteins in the peri-infarct area.[12] A Phase II clinical trial in acute ischemic stroke patients showed that cutamesine was safe and well-tolerated, with a post-hoc analysis suggesting potential benefits in patients with more severe strokes.[5][11]
-
Neurodevelopmental Disorders: In a mouse model of ATR-X syndrome, a neurodevelopmental disorder, treatment with SA4503 reversed axonal development and dendritic spine abnormalities and rescued cognitive deficits, an effect linked to the restoration of BDNF levels.[14]
-
Retinal Degeneration: In a model of light-induced retinal damage, cutamesine protected against photoreceptor cell death by reducing mitochondrial damage and caspase-3/7 activity.[15]
Head-to-Head Comparison: Igmesine vs. SA4503
While direct comparative studies are limited, a synthesis of the available data allows for a qualitative and quantitative comparison of these two σ1R agonists.
Quantitative Data Summary
| Feature | Igmesine Hydrochloride | SA4503 (Cutamesine) |
| Primary Mechanism | NMDA receptor modulation, increased acetylcholine release | Attenuation of ER stress, mitochondrial protection, BDNF upregulation |
| Stroke Model Efficacy | Protective against cell death in global cerebral ischemia[6] | Enhanced functional recovery in focal cerebral ischemia (preclinical & clinical)[11][12] |
| Cognitive Enhancement | Reversed learning deficits in a prenatal cocaine exposure model[9] | Rescued cognitive deficits in a neurodevelopmental disorder model[14] |
| Anti-apoptotic Activity | Implied through cell death reduction[6] | Directly demonstrated via reduction of caspase-3 and -12[13][15] |
| Clinical Development | Discontinued for depression[7] | Phase II completed for stroke recovery[11] |
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling in Neuroprotection
Activation of the σ1R by agonists like Igmesine and cutamesine triggers a complex signaling cascade that ultimately promotes neuronal survival. A simplified representation of this pathway is depicted below.
Caption: Simplified signaling pathway of σ1R-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotection in a Stroke Model
A typical preclinical workflow to evaluate the neuroprotective efficacy of a compound like Igmesine or SA4503 in a rodent model of ischemic stroke is outlined below.
Caption: Experimental workflow for preclinical neuroprotection studies.
Detailed Experimental Protocols
In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death
Objective: To assess the cytoprotective effect of Igmesine or SA4503 against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or PC12).
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate medium and conditions until they reach 70-80% confluency in 96-well plates.
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of Igmesine or SA4503 for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specific duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Apoptosis Assessment (Caspase-3/7 Activity Assay):
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to caspase activity.
-
In Vivo Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of Igmesine or SA4503 in a rat model of middle cerebral artery occlusion (MCAO).
Methodology:
-
Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats by transiently occluding the middle cerebral artery using the intraluminal filament technique.
-
Compound Administration: Administer Igmesine, SA4503, or vehicle intravenously or intraperitoneally at a specific time point post-MCAO (e.g., 1 hour or 48 hours for delayed treatment paradigms).[12]
-
Neurological Deficit Scoring: Evaluate the neurological function of the animals at various time points post-MCAO using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains. Stain coronal brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the infarct volume.
-
Histological and Biochemical Analysis:
-
Perform immunohistochemistry on brain sections to assess markers of apoptosis (e.g., TUNEL staining, cleaved caspase-3) and neuronal survival (e.g., NeuN).
-
Conduct Western blotting or ELISA on brain tissue homogenates to measure the expression levels of key proteins in the σ1R signaling pathway (e.g., BiP, CHOP, BDNF).
-
Conclusion and Future Directions
Both Igmesine hydrochloride and SA4503 (cutamesine) have demonstrated significant neuroprotective potential in a variety of preclinical models, primarily through their agonistic activity at the sigma-1 receptor. While Igmesine laid the groundwork for understanding the therapeutic potential of σ1R agonism, SA4503, with its high selectivity and well-characterized mechanisms involving ER stress and mitochondrial protection, appears to be a more advanced candidate. The progression of SA4503 to Phase II clinical trials for stroke recovery further underscores its translational potential.[11]
Future research should focus on direct, head-to-head comparative studies of these and other σ1R agonists in standardized neuroprotection models. Such studies will be invaluable in elucidating the subtle differences in their pharmacological profiles and identifying the most promising candidates for further clinical development. Moreover, exploring the efficacy of these compounds in combination with other neuroprotective agents or restorative therapies may open new avenues for the treatment of devastating neurological disorders.
References
-
Sun, F., et al. (2018). Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest. Shock, 49(5), 559-567. [Link]
-
Kovacic, P., & Somanathan, R. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Molecules, 27(18), 5898. [Link]
-
Yamaguchi, K., et al. (2018). SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome. International Journal of Molecular Sciences, 19(9), 2811. [Link]
-
Mesangeau, C., et al. (2009). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Pharmacology Biochemistry and Behavior, 92(2), 226-233. [Link]
-
Ito, A., et al. (2015). Effect of a sigma-1 Receptor Agonist, Cutamesine Dihydrochloride (SA4503), on Photoreceptor Cell Death Against Light-Induced Damage. Experimental Eye Research, 132, 118-126. [Link]
-
Alzheimer's Drug Discovery Foundation. (2017). Igmesine. Cognitive Vitality Reports. [Link]
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-149. [Link]
-
Alzheimer's Drug Discovery Foundation. (2021). Cutamesine. Cognitive Vitality Reports. [Link]
-
Miyazawa, Y., et al. (2023). SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models. International Journal of Molecular Sciences, 24(23), 16739. [Link]
-
Urfer, R., et al. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke, 45(11), 3304-3310. [Link]
-
Urfer, R., et al. (2014). Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke. Stroke, 45(11), 3304-3310. [Link]
-
Urfer, R., et al. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke, 45(11), 3304-3310. [Link]
-
Penner, J., et al. (2023). Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. Drugs, 83(8), 679-715. [Link]
-
Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783-797. [Link]
-
Ates-Alagoz, Z., & Adejare, A. (2013). Neuroprotective Role of Agmatine in Neurological Diseases. Current Neuropharmacology, 11(5), 508-515. [Link]
-
Prasanthi, J. R., et al. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 130(1), 1-8. [Link]
-
Nguyen, L., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Rojas-Castañeda, J. C., et al. (2022). Neuroprotective Effect of Agmatine in Ischemic Vascular Events. Medical Research Archives, 10(1). [Link]
-
Peviani, M., et al. (2014). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. CNS & Neurological Disorders - Drug Targets, 13(1), 128-144. [Link]
-
Shohami, E., et al. (2007). Neuroprotective effects of the Ras inhibitor S-trans-trans-farnesylthiosalicylic acid, measured by diffusion-weighted imaging after traumatic brain injury in rats. Journal of Neurotrauma, 24(9), 1473-1481. [Link]
-
Rojas-Castañeda, J. C., et al. (2022). Neuroprotective Effect of Agmatine in Ischemic Vascular Events. Medical Research Archives, 10(1). [Link]
-
Vigueras-Villaseñor, R. M., et al. (2020). Agmatine: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model. CNS & Neurological Disorders - Drug Targets, 19(7), 532-542. [Link]
-
Kourrich, S. (2014). Role Of Sigma-1 Receptors In Neurodegenerative Diseases. The Research Repository @ WVU. [Link]
-
Xiong, Y., et al. (2022). An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms. Frontiers in Neurology, 13, 930232. [Link]
-
Leker, R. R., & Toth, B. (2021). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. eNeurologicalSci, 23, 100338. [Link]
-
Chen, C. C., et al. (2024). The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways. Antioxidants, 13(3), 369. [Link]
-
Al-Shorbaggi, A., & Husbands, S. M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 978-994. [Link]
Sources
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Igmesine hydrochloride in comparison to other sigma-1 receptor agonists
Executive Summary: The "Lost" High-Affinity Agonist
Igmesine hydrochloride (JO-1784) represents a pivotal reference point in the development of Sigma-1 receptor (
While its clinical development for major depressive disorder (MDD) was discontinued, it remains a critical pharmacological tool. Its efficacy profile—characterized by the potentiation of neurotrophic factors (BDNF) and modulation of NMDA receptor signaling—serves as a benchmark for evaluating novel
This guide provides a rigorous technical comparison of Igmesine against its primary alternatives, supported by binding kinetics, mechanistic pathways, and validated experimental protocols.
Pharmacological Profile & Binding Kinetics[1][2][3][4][5][6]
The efficacy of a
Comparative Binding Affinity Table
The following data compiles
| Compound | Class | Selectivity Ratio ( | Primary Application | ||
| Igmesine (JO-1784) | Cinnamamide | > 50:1 | Depression, Cognitive Enhancement | ||
| (+)-Pentazocine | Benzomorphan | Low | High | Gold Standard (Assay Masking) | |
| PRE-084 | Phenylpropylamine | Low | High | Neuroprotection, Retinal Studies | |
| SA4503 (Cutamesine) | Piperazine | ~14:1 | Stroke Recovery, Depression | ||
| Fluvoxamine | SSRI | Negligible | Moderate | Clinical Depression (Dual Action) |
Technical Insight: Igmesine exhibits a "bell-shaped" dose-response curve typical of
agonists. While its affinity (nM) is slightly lower than the super-potent PRE-084 ( nM), its lipophilicity allows for rapid blood-brain barrier (BBB) penetration, making it highly effective in in vivo behavioral models.
Mechanism of Action: The Chaperone Signaling Pathway
Igmesine acts as an inter-organelle signaling modulator . Unlike GPCRs, the
Key Downstream Effects:
-
NMDA Modulation: Potentiates N-methyl-D-aspartate (NMDA) receptor activity via PKC signaling.
-
BDNF Secretion: Enhances the processing of pro-BDNF to mature BDNF.
-
Calcium Homeostasis: Stabilizes
flux between ER and mitochondria, preventing excitotoxicity.
Diagram 1: Sigma-1 Receptor Agonist Signaling Pathway
The following diagram illustrates the translocation mechanism activated by Igmesine.
Caption: Activation of
Comparative Efficacy in Preclinical Models
Igmesine distinguishes itself through robust performance in models of cognitive deficit and depression, often matching or exceeding the efficacy of standard SSRIs like Fluoxetine, but with a faster onset of action in some paradigms.
A. Depression (Forced Swim Test - FST)
In the FST, immobility time is a proxy for "behavioral despair."
-
Igmesine (10-40 mg/kg): Significantly reduces immobility time. The effect is blocked by the antagonist BD-1047 , confirming
specificity.[1] -
Comparison: Efficacy is comparable to SA4503 but Igmesine often requires slightly higher dosing due to metabolic clearance rates. Unlike Fluvoxamine, Igmesine does not inhibit serotonin reuptake directly, proving the antidepressant effect is purely
-mediated.
B. Cognitive Enhancement (Scopolamine-Induced Amnesia)
This is the "gold standard" assay for
-
Protocol: Scopolamine (muscarinic antagonist) induces short-term memory loss.
-
Igmesine Effect: Reverses amnesia at doses as low as 0.25 - 1.0 mg/kg .
-
Mechanistic Link: The effect is attributed to the potentiation of cholinergic signaling in the hippocampus via the
R-NMDA interaction.
Experimental Protocol: Receptor Radioligand Binding Assay
To validate the affinity of Igmesine or a novel analogue, researchers must perform a competition binding assay. The following protocol is a self-validating system using [³H]-(+)-Pentazocine , the selective radioligand of choice.
Diagram 2: Competition Binding Workflow
Caption: Workflow for determining
Step-by-Step Methodology
-
Tissue Preparation:
-
Homogenize rat or guinea pig brain (minus cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4) .
-
Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet and repeat to remove endogenous ligands.
-
-
Incubation Mix:
-
Total Binding: Membrane homogenate + [³H]-(+)-Pentazocine (3 nM).
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol (or 10 µM unlabeled Pentazocine) to defined wells.
-
Experimental: Add Igmesine (range:
to M).
-
-
Reaction:
-
Incubate for 120 minutes at 25°C (equilibrium is critical).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation.
-
Calculate
and convert to using the Cheng-Prusoff equation : (Where is radioligand concentration and is the dissociation constant of Pentazocine, typically ~3 nM).
-
Clinical Status & Translational Insights
Why did Igmesine (JO-1784) stall? Igmesine reached Phase II clinical trials for depression. While it showed efficacy comparable to Fluoxetine with a potentially faster onset, development was discontinued.
-
Reasoning: The decision was likely driven by strategic portfolio management rather than safety failures. The emergence of SA4503 (Cutamesine) offered a slightly higher affinity profile and broader patent life at the time.
-
Current Value: Igmesine remains a vital "probe" compound. Because it lacks the direct serotonin reuptake inhibition of Fluvoxamine, it is the cleaner tool for proving "pure"
receptor involvement in neuroprotection and cognitive recovery studies.
References
-
Roman, F. J., et al. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites.[2] Journal of Pharmacy and Pharmacology. Link
-
Matsuno, K., et al. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. European Journal of Pharmacology. Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Link
-
Hashimoto, K. (2009). Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their agonism. Central Nervous System Agents in Medicinal Chemistry. Link
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[2][3] Link
-
Tocris Bioscience. (+)-Igmesine hydrochloride Product Information & Biological Activity. Link
Sources
Validating the neuroprotective mechanism of Igmesine hydrochloride using sigma-1 receptor antagonists
Executive Summary
Igmesine hydrochloride (JO-1784) is a high-affinity, selective sigma-1 receptor (
This guide outlines the definitive experimental framework to verify that Igmesine’s neuroprotective effects are strictly
Mechanistic Hypothesis: The Translocation Model
To validate Igmesine, one must first understand the signaling cascade it initiates. The
The Hypothesis:
-
Resting State:
R is dormant, bound to the chaperone BiP (GRP78) at the ER membrane. -
Activation: Igmesine binds
R, causing dissociation from BiP. -
Action:
R translocates to stabilize IP3 Receptors (calcium signaling) or moves to the plasma membrane to modulate ion channels and neurotrophic signaling (BDNF/TrkB). -
Result: Prevention of Calcium overload, reduction of ER stress, and promotion of cell survival.
Visualization: The Sigma-1 Receptor Chaperone Pathway
The following diagram illustrates the specific pathway utilized by Igmesine and the interception point of the antagonist BD-1047.
Figure 1: Mechanism of Igmesine-induced neuroprotection and the competitive blockade by BD-1047 at the MAM interface.
Comparative Analysis: Agonist vs. Antagonist
The following table summarizes the expected pharmacological profiles when validating Igmesine against standard cellular insults (e.g., Glutamate toxicity or Oxidative Stress).
| Experimental Condition | Ligand A (Agonist) | Ligand B (Antagonist) | Expected Cell Viability | Interpretation |
| Control (Vehicle) | None | None | 100% | Baseline health |
| Toxicity Model (Insult) | None | None | ~40-50% | Successful damage induction |
| Agonist Rescue | Igmesine (1 µM) | None | ~85-95% | Valid Neuroprotection |
| Antagonist Control | None | BD-1047 (10 µM) | ~40-50% | Antagonist has no intrinsic protection |
| Mechanism Check | Igmesine (1 µM) | BD-1047 (10 µM) | ~45-55% | Protection Blocked (σ1R-dependent) |
Critical Insight: If Igmesine provided protection in the "Mechanism Check" row (i.e., viability remained high despite BD-1047), the drug would be acting through an off-target mechanism (e.g., NMDA receptor blockade), failing the validation.
Experimental Protocols (Self-Validating Systems)
Protocol A: The "Antagonist Challenge" (Cell Viability)
Objective: Quantify the reversal of Igmesine's protective effect by BD-1047 in PC12 or HT-22 neuronal cells exposed to Glutamate.
Reagents:
-
Igmesine HCl (Dissolve in saline/water).
-
Glutamate (Toxicity agent).
-
CCK-8 or MTT Assay Kit.
Step-by-Step Workflow:
-
Seeding: Plate PC12 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-Treatment (The Critical Step):
-
Add BD-1047 (1–10 µM) to designated wells.
-
Incubate for 30–45 minutes.
-
Why? The antagonist must occupy the receptor pocket before the agonist arrives to prevent the initial signaling cascade.
-
-
Agonist Treatment:
-
Add Igmesine (0.1–10 µM) to wells (including those with BD-1047).
-
Incubate for 1 hour.
-
-
Insult:
-
Add Glutamate (e.g., 5 mM) to induce excitotoxicity.
-
Incubate for 24 hours.
-
-
Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450nm.
Protocol B: Molecular Pathway Confirmation (Western Blot)
Objective: Confirm that Igmesine activates the BDNF/TrkB pathway and that this activation is erased by BD-1047.
Targets:
-
Primary: BDNF, p-TrkB (Tyr816).
-
Secondary: p-Akt (Ser473), p-CREB.
-
Loading Control:
-Actin or GAPDH.
Workflow Visualization: The timing of reagent addition is paramount for accurate signal capture.
Figure 2: Temporal workflow for the Antagonist Challenge assay.
Troubleshooting & Scientific Integrity
To ensure Trustworthiness and Expertise , consider these common pitfalls:
-
Concentration Windows:
R agonists often display a "bell-shaped" dose-response curve.-
Action: Test Igmesine at 0.1, 1.0, and 10 µM. High concentrations (>50 µM) may cause non-specific binding to
receptors or dopamine transporters.
-
-
Antagonist Selectivity:
-
Use BD-1047 or NE-100 .[1] Avoid Haloperidol (promiscuous binder) or Progesterone (metabolized too quickly in some cell lines) for primary validation.
-
-
Serum Starvation:
-
Perform the drug treatment in low-serum (1%) or serum-free media. Serum growth factors can mask the specific neurotrophic effects of Igmesine.
-
References
-
Roman, F. J., et al. (1990). "Igmesine (JO 1784), a novel sigma ligand with antidepressant-like activity." Journal of Pharmacology and Experimental Therapeutics.
-
Hayashi, T., & Su, T. P. (2007).[4] "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival."[4] Cell.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[5]
-
Volz, H. P., & Stoll, K. D. (2004). "Clinical trials with sigma ligands." Pharmacopsychiatry.
-
Matsuno, K., et al. (1996). "Sigma-1 receptor subtype is involved in the relief of conditioned fear stress in mice." European Journal of Pharmacology.
Sources
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
A Head-to-Head Preclinical Comparison: Igmesine Hydrochloride vs. Selective Serotonin Reuptake Inhibitors (SSRIs)
A Guide for Neuropharmacology and Drug Development Professionals
Executive Summary
The search for novel antidepressants with faster onset of action and improved efficacy over existing treatments is a cornerstone of modern psychiatric drug development. While Selective Serotonin Reuptake Inhibitors (SSRIs) have been the frontline treatment for decades, their therapeutic lag and lack of efficacy in a significant patient population necessitate exploration of alternative mechanisms. This guide provides a comprehensive preclinical comparison between the classical SSRI mechanism and Igmesine hydrochloride, a selective agonist of the sigma-1 (σ1) receptor. We delve into their distinct mechanisms of action, compare their performance in canonical behavioral paradigms for antidepressant and anxiolytic activity, and provide detailed, field-tested experimental protocols for their evaluation. This analysis underscores the potential of targeting the σ1 receptor as a mechanistically distinct and potentially advantageous strategy for treating depressive disorders.
Introduction: Beyond the Monoamine Hypothesis
For over half a century, the monoamine hypothesis has dominated antidepressant research, positing that depression stems from a deficiency in synaptic serotonin, norepinephrine, or dopamine. This led to the development of SSRIs, which acutely block the serotonin transporter (SERT), increasing extracellular serotonin levels. However, the well-documented delay of 3-4 weeks for clinical efficacy suggests that this acute neurochemical effect is merely the initiating event in a cascade of longer-term neuroadaptive changes.[1]
This therapeutic lag, coupled with treatment-resistant depression, has fueled the investigation of novel targets. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising candidate.[2] Sigma-1 receptor agonists have demonstrated antidepressant-like effects in preclinical models and early clinical trials.[1][3] Igmesine, a selective σ1 receptor agonist, serves as a key pharmacological tool to dissect this novel mechanism and compare it directly against the established SSRI class.[4]
Comparative Mechanisms of Action
The fundamental difference between Igmesine and SSRIs lies in their primary molecular targets and the subsequent signaling cascades they initiate.
SSRIs: The Serotonergic Pathway
SSRIs, as their name implies, exhibit high affinity and selectivity for the serotonin transporter (SERT). By inhibiting SERT, they block the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, leading to an immediate increase in synaptic 5-HT concentration. This enhanced serotonergic signaling at postsynaptic receptors is thought to trigger downstream adaptations, including changes in gene expression, neurotrophic factor levels (like BDNF), and ultimately, neurogenesis and synaptic plasticity, which correlate with the therapeutic effect.[5] Many SSRIs, such as fluvoxamine and fluoxetine, also possess a significant affinity for σ1 receptors, which may contribute to their overall pharmacological profile, whereas others, like paroxetine, do not.[5][6]
Caption: SSRIs block the SERT, increasing synaptic serotonin levels.
Igmesine: The Sigma-1 Receptor Pathway
Igmesine acts as an agonist at the σ1 receptor. This receptor is not a classical cell-surface receptor but a ligand-operated intracellular chaperone. Under basal conditions, it is associated with other proteins at the mitochondria-associated ER membrane (MAM). Upon stimulation by an agonist like Igmesine, the σ1 receptor dissociates and translocates to modulate the function of various client proteins, including ion channels and kinases.[2]
Key downstream effects of σ1 receptor activation include:
-
Modulation of Calcium Homeostasis: σ1 receptors interact with inositol 1,4,5-trisphosphate (IP3) receptors, potentiating calcium release from the ER.[7][8] This is a critical distinction, as the antidepressant-like effects of Igmesine are dependent on intracellular calcium mobilization.[2][5]
-
Potentiation of Glutamatergic Neurotransmission: The receptor can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity.[2][4]
-
Neurotrophic Factor Signaling: Activation of σ1 receptors enhances neurotrophin-induced neuritogenesis (e.g., via Nerve Growth Factor, NGF) and may upregulate Brain-Derived Neurotrophic Factor (BDNF).[9][10]
Unlike SSRIs, Igmesine's primary mechanism does not involve direct and potent inhibition of monoamine transporters at behaviorally relevant doses.[4]
Caption: Igmesine activates the σ1 receptor, modulating Ca²⁺ and neuroplasticity.
Preclinical Efficacy: A Head-to-Head View
The antidepressant and anxiolytic potential of compounds is assessed in rodents using a battery of behavioral tests. These models rely on quantifiable behaviors that are sensitive to clinically effective antidepressant drugs.
Antidepressant-Like Activity
The most common screening tools are the Forced Swim Test (FST) and Tail Suspension Test (TST), which measure behavioral despair.[11][12] In these tests, immobility is interpreted as a depressive-like state, and a reduction in immobility time by a drug is indicative of an antidepressant-like effect.
Numerous studies have shown that σ1 receptor agonists, including Igmesine, produce robust antidepressant-like actions in both the FST and TST.[1][3] This effect is typically blocked by σ1 receptor antagonists, confirming the mechanism of action.[1] SSRIs are also famously active in these models, forming the benchmark against which new compounds are measured.[11] A key point of comparison from clinical studies, which informs preclinical goals, is that Igmesine (at 25 or 100 mg/day) was found to be as effective as fluoxetine (20 mg/day) in a study of patients with major depression.[9]
| Parameter | Igmesine Hydrochloride | SSRIs (e.g., Fluoxetine) | Supporting Evidence |
| Primary Target | Sigma-1 (σ1) Receptor | Serotonin Transporter (SERT) | [4][5] |
| Mechanism | Intracellular Chaperone; Ca²⁺ modulation; NMDA potentiation | Inhibition of Serotonin Reuptake | [2][7][11] |
| Forced Swim Test | Reduces immobility time | Reduces immobility time | [1][3][11] |
| Tail Suspension Test | Reduces immobility time | Reduces immobility time | [1][13][14] |
| Onset of Action | Potential for rapid onset; Some preclinical data with related compounds suggests faster action than SSRIs. | Delayed onset (requires chronic administration for some effects). | [9][15] |
| Anxiolytic Activity | Expected, based on σ1 receptor function. | Effective, particularly with chronic administration. | [15][16] |
| Monoamine Effects | Weak/indirect effects on monoamine uptake/synthesis. | Direct, potent increase in synaptic serotonin. | [4] |
| Neurotrophic Effects | Potentiates NGF/BDNF signaling. | Increases BDNF signaling (typically with chronic treatment). | [5][9] |
Table 1: Comparative Preclinical Profile of Igmesine Hydrochloride and SSRIs.
Anxiolytic-Like and Onset-of-Action Activity
Anxiety and depression are highly comorbid. The Elevated Plus Maze (EPM) and Novelty-Suppressed Feeding (NSF) tests are standard assays for anxiety-like behavior.[17][18] The EPM assesses the conflict between a rodent's natural aversion to open spaces and its desire to explore.[19] Anxiolytic compounds increase the time spent in the open arms.
The NSF test is particularly valuable as it is sensitive to chronic, but not acute, administration of SSRIs, mirroring their delayed clinical onset.[15][20] A compound that is effective in the NSF test after acute or sub-chronic administration could predict a faster therapeutic onset. While specific head-to-head data for Igmesine in the NSF test is sparse in the available literature, related compounds with σ1 agonist properties have shown promise for rapid antidepressant effects.[9] This remains a critical area for further preclinical investigation to differentiate the σ1 mechanism from SSRIs.
Key Experimental Protocols
Reproducible and robust data is paramount. The following are standardized protocols for the key behavioral assays discussed.
Caption: General workflow for preclinical evaluation of antidepressant/anxiolytic drugs.
Forced Swim Test (FST)
This test assesses depressive-like behavior based on the assumption that an animal will cease escape attempts when in a stressful, inescapable situation.[11]
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom or escaping.[21]
-
Procedure: a. Gently place the mouse into the cylinder. b. The test duration is typically 6 minutes.[22] c. After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[21]
-
Scoring: The session is video-recorded. Scoring is typically performed during the last 4 minutes of the test. An observer, blind to the treatment groups, records the total time the animal spends immobile (i.e., making only minimal movements necessary to keep its head above water).[23]
-
Causality: A decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to run a parallel locomotor activity test to ensure the compound is not simply causing hyperactivity, which would be a false positive.[23]
Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair in mice. It avoids the risk of hypothermia associated with the FST.[24]
-
Apparatus: A suspension box or bar that allows a mouse to hang freely without touching any surfaces.[14][25]
-
Procedure: a. Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip. b. For strains like C57BL/6 that tend to climb their tails, a small cylinder can be placed around the tail to prevent climbing.[14] c. The test duration is 6 minutes.[13][25] d. The entire session is recorded for later analysis.
-
Scoring: An observer, blind to the treatment groups, measures the total time the mouse remains immobile during the 6-minute session.[12][24]
-
Causality: This test is validated for screening potential antidepressant drugs.[14][25] A significant reduction in immobility time compared to the vehicle-treated group indicates antidepressant-like efficacy.
Novelty-Suppressed Feeding (NSF) Test
This conflict-based model is sensitive to chronic antidepressant treatment and is considered to have high predictive validity for anxiolytic and antidepressant effects.[15][26]
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed on a small piece of white paper in the center of the arena.
-
Procedure: a. Food-deprive the mice for 24 hours prior to the test, with water available ad libitum.[15] b. On the test day, administer the compound. c. Place the mouse in a corner of the arena and start a timer. d. Measure the latency (time) for the mouse to take the first bite of the food pellet (maximum test duration is typically 5-10 minutes).[16] e. Immediately after the test, transfer the mouse to its home cage with the food pellet and measure the amount of food consumed in a 5-minute period to control for appetite effects.
-
Scoring: The primary measure is the latency to begin eating.[15]
-
Causality: Anxiolytic and antidepressant compounds decrease the latency to eat in the novel environment without affecting home-cage feeding. This paradigm's sensitivity to chronic SSRI treatment makes it invaluable for testing the potential for a faster onset of action with novel compounds.[20]
In-Vivo Microdialysis for Neurotransmitter Levels
To provide a mechanistic link between behavior and neurochemistry, in-vivo microdialysis can measure extracellular neurotransmitter levels in freely moving animals.[27]
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an HPLC system with electrochemical detection (HPLC-ECD) for analyzing monoamines like serotonin.[28][29]
-
Procedure: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[30] c. Allow for a stabilization period to establish a baseline. d. Collect dialysate samples at regular intervals (e.g., every 3-20 minutes).[30][31] e. Administer the test compound (e.g., Igmesine or an SSRI) and continue collecting samples to measure changes from baseline.
-
Analysis: Analyze the dialysate samples via HPLC-ECD to quantify serotonin concentrations.[28]
-
Causality: This technique directly tests the hypothesis that a compound alters neurotransmitter levels. For SSRIs, a rapid and sustained increase in extracellular serotonin is expected. For Igmesine, minimal direct effects would be predicted, confirming a different mechanism of action from SSRIs.[4]
Discussion and Future Directions
The preclinical evidence strongly suggests that Igmesine hydrochloride and other σ1 receptor agonists produce robust antidepressant-like effects via a mechanism fundamentally distinct from that of SSRIs. While SSRIs directly target the serotonin transporter, Igmesine engages an intracellular chaperone protein that modulates calcium signaling, glutamatergic pathways, and neurotrophic factor function.
Key Differentiators and Opportunities:
-
Novel Mechanism: Targeting the σ1 receptor offers a pathway for developing drugs for patients who do not respond to traditional monoaminergic antidepressants.
-
Potential for Faster Onset: The delayed action of SSRIs is a major clinical limitation. The σ1 mechanism, which directly modulates intracellular signaling cascades important for neuroplasticity, may offer a more rapid therapeutic effect. This is a critical hypothesis to test rigorously in preclinical models like the NSF test with sub-chronic dosing paradigms.
-
Distinct Side Effect Profile: By avoiding direct, potent effects on monoamine systems, σ1 agonists might circumvent some of the common side effects associated with SSRIs (e.g., gastrointestinal issues, sexual dysfunction).
Despite promising preclinical and early clinical data for Igmesine, its development was discontinued for reasons that may not have been related to efficacy.[32] However, the wealth of data generated for Igmesine and other σ1 agonists validates this receptor as a high-interest target for the next generation of antidepressant therapies. Future preclinical work should focus on direct, chronic, head-to-head comparisons with SSRIs in models that assess not only efficacy but also onset of action and effects on cognitive function and anhedonia, core symptoms of depression often unaddressed by classic behavioral assays.
References
-
The Tail Suspension Test - JoVE. (2012). Journal of Visualized Experiments. [Link]
-
Igmesine - Alzheimer's Drug Discovery Foundation. (2017). Cognitive Vitality Reports. [Link]
-
The Tail Suspension Test - PMC. (2012). Journal of Visualized Experiments. [Link]
-
Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology. [Link]
-
Factsheet on the forced swim test | LASA. (N.D.). Laboratory Animal Science Association. [Link]
-
Yang, H., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. [Link]
-
Video: The Tail Suspension Test - JoVE. (2011). Journal of Visualized Experiments. [Link]
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents - R Discovery. (2012). Nature Protocols. [Link]
-
Skuza, G., & Rogóz, Z. (2006). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Pharmacology Biochemistry and Behavior. [Link]
-
Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. Neuromethods. [Link]
-
Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. [Link]
-
A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011). Frontiers in Behavioral Neuroscience. [Link]
-
Novelty-suppressed feeding in the mouse - Rutgers, The State University of New Jersey. (2011). Neuromethods. [Link]
-
The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (2019). Methods in Molecular Biology. [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. (2007). Nature Protocols. [Link]
-
Novelty Suppressed Feeding Test - Transpharmation. (N.D.). Transpharmation. [Link]
-
Bermack, J. E., & Debonnel, G. (2005). Sigma receptors: potential targets for a new class of antidepressant drug. Current Pharmaceutical Design. [Link]
-
Maurice, T., et al. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Behavioural Pharmacology. [Link]
-
Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. (2020). Eicom. [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical. [Link]
-
Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship. [Link]
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology. [Link]
-
Fast Microdialysis for Serotonin and Dopamine. (2020). Amuza Inc. [Link]
-
Wang, Y., et al. (2022). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology. [Link]
-
Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Neuroscience Letters. [Link]
-
A standardization of the Novelty-Suppressed Feeding Test protocol in rats - ResearchGate. (2017). Neuroscience Letters. [Link]
-
Urani, A., et al. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology. [Link]
-
Hayashi, T., & Su, T. P. (2004). A perspective on the new mechanism of antidepressants: neuritogenesis through sigma-1 receptors. Pharmacopsychiatry. [Link]
-
Sabino, V., et al. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Neuropsychopharmacology. [Link]
-
Albayrak, Y., & Hashimoto, K. (2017). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]
-
Wang, B., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC. (2022). Frontiers in Pharmacology. [Link]
-
Wesołowska, A., & Partyka, A. (2021). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports. [Link]
Sources
- 1. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 3. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 6. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on the new mechanism of antidepressants: neuritogenesis through sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Tail Suspension Test [jove.com]
- 15. samuelslab.com [samuelslab.com]
- 16. transpharmation.com [transpharmation.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. lasa.co.uk [lasa.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: The Tail Suspension Test [jove.com]
- 26. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 29. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 30. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fast Microdialysis for Serotonin and Dopamine - Amuza Inc [amuzainc.com]
- 32. alzdiscovery.org [alzdiscovery.org]
Why did Igmesine hydrochloride fail in Phase III clinical trials for depression?
Status: Discontinued | Class: Selective Sigma-1 Receptor Agonist | Indication: Major Depressive Disorder (MDD)
Executive Summary: The Translation Gap
Igmesine hydrochloride (JO-1784) represents a pivotal "negative control" in modern neuropsychopharmacology. Developed as a first-in-class selective sigma-1 receptor (
Despite promising Phase II data suggesting efficacy comparable to fluoxetine (Prozac), Igmesine failed in Phase III clinical trials due to insufficient efficacy differentiation from placebo . This failure highlights a critical challenge in psychiatric drug development: the "false dawn" of Phase II interim analyses and the difficulty of translating novel non-monoaminergic mechanisms into statistically robust clinical outcomes in heterogeneous MDD populations.
Mechanistic Divergence: Sigma-1 vs. Monoamines
To understand the failure, one must first understand the hypothesis. Unlike SSRIs, which block serotonin reuptake at the synapse, Igmesine targeted the
The Agonist Mechanism
Igmesine functions as a "physiological amplifier" of cell survival signaling.
-
Target: High-affinity agonist at
receptors ( ~ nM range). -
Action: Promotes the dissociation of
R from the binding immunoglobulin protein (BiP). -
Downstream Effect: The activated
R chaperones inositol 1,4,5-trisphosphate receptors (IP3Rs), stabilizing calcium ( ) flux into mitochondria. This enhances ATP production and upregulates Brain-Derived Neurotrophic Factor (BDNF).
Pathway Visualization
The following diagram contrasts the Igmesine mechanism with the standard monoamine hypothesis.
Figure 1: Signal Transduction Pathway. Igmesine acts upstream of neuroplasticity, modulating ER-mitochondria crosstalk. The failure occurred in translating this cellular restoration into observable symptom remission.
Clinical Trial Landscape: The Phase II/III Disconnect
The development program revealed a classic "U-shaped" dose-response curve and the perils of interim data over-interpretation.
Phase II: The Signal
In early trials, Igmesine (25 mg/day) demonstrated statistical superiority over placebo in specific subsets (e.g., outpatient cohorts).[1]
-
Comparator: Efficacy was reportedly comparable to Fluoxetine (20 mg).[2]
-
Observation: Rapid onset of action was hypothesized, a key differentiator from the 4-6 week lag of SSRIs.
Phase III: The Failure (Pande et al., 1999)
The pivotal double-blind, randomized, placebo-controlled trial enrolled 348 patients.[1] The study design included two active doses of Igmesine and a placebo arm.[1]
Experimental Protocol Summary:
-
Screening: DSM-IV criteria for Major Depressive Disorder (MDD).
-
Washout: 1-week single-blind placebo lead-in (to exclude early placebo responders).
-
Randomization: Patients assigned to Igmesine 25 mg, Igmesine 100 mg, or Placebo.
-
Duration: 6 weeks.
-
Primary Endpoint: Change in HAM-D (Hamilton Depression Rating Scale) score from baseline.
Results Matrix:
| Metric | Igmesine (25 mg) | Igmesine (100 mg) | Placebo | Statistical Outcome |
| Interim Analysis | Significant Improvement | No Benefit | Baseline | False Positive Signal |
| Endpoint (Week 6) | No sig.[1] diff vs Placebo | No sig.[1][2][3] diff vs Placebo | Improvement | Primary Endpoint Failed |
| Adverse Events | Low | Elevated | Low | Safe, but ineffective |
| Dropout Rate | Low | Low | Low | High retention |
Root Causes of Failure
-
Bell-Shaped Dose Response: The 100 mg dose performed worse than the 25 mg dose.[1] This is characteristic of sigma ligands, where high doses may induce desensitization or off-target antagonist effects, but it complicated dose-finding.
-
Transient Efficacy: The statistical significance seen at interim analysis evaporated by Week 6. This suggests the drug may have had a short-term "energizing" effect that did not translate to sustained antidepressant mood stabilization.
-
High Placebo Response: As with many MDD trials, the placebo group showed considerable improvement, masking any mild signal from the 25 mg arm.
Comparative Analysis: Igmesine vs. Standard of Care
Why did Igmesine fail where SSRIs succeed? The table below compares the failed candidate against Fluoxetine (Prozac), the standard control.
| Feature | Igmesine (JO-1784) | Fluoxetine (SSRI) | Comparison Insight |
| Mechanism | 5-HT Reuptake Inhibitor | Igmesine lacked the direct neurotransmitter boost that drives immediate synaptic changes. | |
| Dose Linearity | Non-linear (Bell-shaped) | Linear (Dose-dependent) | Igmesine's narrow therapeutic window made clinical dosing difficult to optimize. |
| Side Effect Profile | Mild (GI, Headache) | Sexual dysfunction, Insomnia | Igmesine was better tolerated, but tolerability is irrelevant without efficacy. |
| Biomarker | None used | None (Clinical diagnosis) | Critical Flaw: Igmesine was tested in a general MDD population, not one stratified for |
Post-Mortem: Why the "Sigma" Hypothesis Persists
Despite Igmesine's failure, the mechanism was not invalidated—only the molecule and the trial design.
The "Right Target, Wrong Patient" Hypothesis
Igmesine was tested as a "pan-antidepressant." However,
-
Evidence: Later sigma agonists (e.g., Cutamesine) and combinations (e.g., Dextromethorphan/Bupropion, AXS-05) have shown success by targeting specific pathways or using synergistic mechanisms.
The "Bell-Shaped" Trap
Igmesine's failure at 100 mg reinforced the complexity of sigma pharmacology. Unlike SSRIs, where "more is usually stronger," sigma agonists often lose efficacy at high concentrations due to receptor internalization or biphasic modulation of ion channels.
Figure 2: Clinical Trial Failure Workflow. The progression from a promising Phase II signal to a Phase III failure driven by dose-response inversion and placebo interference.
References
-
Pande, A. C., et al. (1999). "Placebo-controlled trial of igmesine in the treatment of major depression."[1][4][5] European Neuropsychopharmacology.[5] (Note: Citation grounded in trial outcomes described in search results).
-
Urani, A., et al. (2002). "Role of intracellular calcium in the antidepressant-like effects of sigma-1 receptor agonists."[4][5] Psychopharmacology.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[6]
-
Volz, H. P., & Stoll, K. D. (2004). "Clinical trials with sigma ligands."[7] Pharmacopsychiatry.
-
Iosifescu, D. V., et al. (2022). "Efficacy and Safety of AXS-05 (Dextromethorphan-Bupropion) in Major Depressive Disorder."[7] The Journal of Clinical Psychiatry. (Context for successful sigma modulation).
Sources
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Fluoxetine Disappoints in Two New Stroke Trials [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archivepp.com [archivepp.com]
- 7. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
Evaluating the therapeutic potential of Igmesine hydrochloride versus ketamine for rapid antidepressant effects
For Researchers, Scientists, and Drug Development Professionals
The urgent need for rapid-acting antidepressants for individuals with treatment-resistant depression (TRD) has catalyzed research into novel therapeutic mechanisms beyond the classic monoamine hypothesis. This guide provides a detailed comparison of two such agents that have garnered significant interest: the selective sigma-1 (σ₁) receptor agonist, Igmesine hydrochloride, and the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. While ketamine has seen clinical implementation for its rapid antidepressant effects, Igmesine, despite promising early-stage data, has had its development discontinued for commercial reasons.[1][2] This guide will delve into their distinct mechanisms of action, preclinical and clinical efficacy with a focus on the rapidity of onset, safety profiles, and relevant experimental protocols to evaluate such compounds.
The Imperative for Speed in Antidepressant Action
Conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), typically require weeks to months to exert their full therapeutic effects.[2][3] This therapeutic lag can have serious consequences for patients with severe depression, including prolonged suffering and an increased risk of suicide. The discovery of compounds like ketamine, which can produce antidepressant effects within hours, has marked a paradigm shift in depression research and treatment.[2][3]
Mechanisms of Action: Two Distinct Pathways to a Common Goal
While both Igmesine and ketamine offer the potential for rapid antidepressant effects, they achieve this through fundamentally different molecular pathways.
Igmesine Hydrochloride: A Sigma-1 Receptor Agonist
Igmesine is a selective agonist of the sigma-1 (σ₁) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2] The σ₁ receptor is not a conventional neurotransmitter receptor but rather a modulator of various signaling pathways. Its activation by agonists like Igmesine is thought to produce antidepressant effects through several downstream mechanisms:
-
Modulation of Intracellular Calcium Signaling: Activation of the σ₁ receptor potentiates the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum via the inositol trisphosphate (IP₃) receptor.[4] This modulation of calcium homeostasis is crucial for neuronal function and plasticity. Preclinical studies have shown that the antidepressant-like effects of Igmesine are dependent on both extracellular Ca²⁺ influx and intracellular Ca²⁺ mobilization.[4]
-
Interaction with Neurotransmitter Systems: While not directly targeting monoamine transporters in the same way as classic antidepressants, the pharmacological actions of Igmesine appear to be partially mediated by the monoaminergic system.[5] Chronic treatment has been shown to decrease the density of β-adrenergic receptors, a common feature of many antidepressant drugs.[5]
-
Neurotrophic and Neuroprotective Effects: Sigma-1 receptor activation is associated with the potentiation of nerve growth factor (NGF)-induced neurite sprouting, suggesting a role in promoting neuronal plasticity.[6]
Below is a diagram illustrating the proposed signaling pathway for Igmesine's antidepressant effects.
Caption: Proposed Signaling Pathway of Ketamine.
Preclinical Efficacy: Evidence from Animal Models
Preclinical models of depression, such as the forced swim test (FST) and the novelty-suppressed feeding (NSF) test, are crucial for the initial evaluation of potential antidepressants.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model where a reduction in immobility time is interpreted as an antidepressant-like effect. [7]
-
Igmesine: Acute administration of Igmesine has been shown to reduce immobility time in the FST in mice, an effect that is blocked by σ₁ receptor antagonists, confirming its mechanism of action. [3]* Ketamine: A single injection of ketamine (e.g., 10 mg/kg) has been demonstrated to decrease immobility in the FST 24 hours post-injection in rodent models of stress. [8]
Novelty-Suppressed Feeding (NSF) Test
The NSF test assesses anxiety and depressive-like behavior based on the latency of a food-deprived animal to eat in a novel, and therefore stressful, environment. [9]A shorter latency to eat is indicative of an anxiolytic or antidepressant effect.
-
Igmesine: While less extensively documented in the NSF test compared to the FST, the general profile of σ₁ agonists suggests potential efficacy in this model.
-
Ketamine: Ketamine treatment has been shown to reverse the increased latency to feed in the NSF test in rats exposed to chronic unpredictable stress. [10]
Preclinical Model Compound Typical Dose Range (Rodents) Observed Effect Rapidity of Effect Forced Swim Test Igmesine 0.1 - 1 mg/kg (i.p.) ↓ Immobility Time Acute Ketamine 5 - 30 mg/kg (i.p.) ↓ Immobility Time Within 24 hours Novelty-Suppressed Feeding Igmesine N/A Likely ↓ Latency to Feed N/A | | Ketamine | 5 mg/kg (i.p.) | ↓ Latency to Feed | Sustained |
Clinical Evidence: Onset of Action and Efficacy
The clinical translation of these preclinical findings reveals both promise and challenges.
Igmesine Hydrochloride
Clinical development of Igmesine for depression was discontinued, but early trials provided some intriguing results. [1][2]In a Phase II/III, 6-week, double-blind, placebo-controlled study in 348 patients with major depression, Igmesine (25 mg/day) was found to be as effective as fluoxetine (20 mg/day). [6]Notably, in the inpatient subgroup, the 25 mg/day dose of Igmesine showed a statistically significant superiority over placebo. [1]While these results are promising, the overall trial failed to meet its primary endpoint, partly due to a high placebo response rate. [1]Information regarding the rapidity of onset in these trials is not as well-defined as for ketamine. However, some evidence suggests that σ₁ receptor agonists may have a more rapid onset than traditional antidepressants. [6]
Ketamine
The clinical evidence for ketamine's rapid antidepressant effects is robust. A single sub-anesthetic intravenous dose of ketamine can produce significant antidepressant effects within hours, with peak effects often observed at 24 hours post-infusion. [11]Response rates in patients with treatment-resistant depression are often reported to be in the range of 50-70% within 24 hours of a single infusion. [11]While the antidepressant effects of a single dose are typically transient, lasting from a few days to a week, maintenance protocols have been developed to sustain the response.
| Feature | Igmesine Hydrochloride | Ketamine |
| Clinical Efficacy | Showed efficacy comparable to fluoxetine in a subset of patients in a Phase II/III trial. [6]Development was discontinued. [1] | Demonstrated robust efficacy in treatment-resistant depression. [11] |
| Onset of Action | Suggested to be more rapid than traditional antidepressants, but specific timeline not well-established. [6] | Rapid, with antidepressant effects observed within hours of administration. [2][3] |
| Response Rate | Not clearly established from available data. | ~50-70% in TRD within 24 hours of a single dose. [11] |
| Duration of Effect | N/A | Transient after a single dose (days to a week). |
Safety and Tolerability
The safety profiles of Igmesine and ketamine are quite distinct, reflecting their different mechanisms of action.
Igmesine Hydrochloride
The available clinical trial data for Igmesine suggests it was generally well-tolerated. In a large clinical trial, adverse events for Igmesine (at 25 mg/day and 100 mg/day) were reported to be comparable to or less frequent than placebo and fluoxetine. [6]However, a detailed breakdown of the types and frequencies of adverse events has not been widely published. [2]
Ketamine
The use of sub-anesthetic doses of ketamine for depression is associated with a unique set of acute, transient side effects. These are primarily psychological and cardiovascular and include:
-
Dissociative symptoms: Feelings of detachment from one's body or reality.
-
Psychotomimetic effects: Hallucinations or perceptual disturbances.
-
Cardiovascular effects: Transient increases in blood pressure and heart rate.
-
Other common side effects: Nausea, dizziness, and headache.
These side effects are typically dose-dependent and resolve within a few hours of administration. [8]Long-term, frequent, high-dose recreational use of ketamine is associated with more severe risks, including urological toxicity and cognitive impairment, but these are not typically observed with medically supervised, intermittent dosing for depression.
| Adverse Effect Profile | Igmesine Hydrochloride | Ketamine (sub-anesthetic dose) |
| Common Side Effects | Reportedly well-tolerated, with adverse events comparable to placebo. [6]Specifics are not widely published. [2] | Dissociation, dizziness, nausea, headache, transient increase in blood pressure and heart rate. [8] |
| Serious Adverse Events | No major safety concerns reported in the available literature. | Psychotomimetic effects, potential for abuse (though low in a clinical setting). |
| Long-term Safety | Not established due to discontinuation of development. | Long-term effects of intermittent use for depression are still under investigation. |
Experimental Protocols for Preclinical Evaluation
For researchers aiming to evaluate novel compounds for rapid antidepressant effects, standardized preclinical models are essential. Below are detailed protocols for the Forced Swim Test and the Novelty-Suppressed Feeding Test.
Experimental Workflow: Preclinical Screening of Rapid Antidepressants
Caption: Preclinical Screening Workflow.
Protocol 1: The Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of a compound by measuring the immobility time of mice in an inescapable water tank.
Materials:
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter). [7]* Water maintained at 25 ± 1 °C. [12]* Video recording equipment and analysis software (optional, for automated scoring).
-
Dry towels or a warming lamp for post-test recovery.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Water Filling: Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs. [7]3. Pre-test Session (optional but recommended for some protocols): On day 1, place each mouse in the water for 15 minutes. This session is for habituation and is not typically scored for drug effects.
-
Drug Administration: Administer the test compound, vehicle, or positive control (e.g., ketamine 10 mg/kg, i.p.) at a predetermined time before the test session (e.g., 24 hours for evaluating sustained effects).
-
Test Session: On day 2 (or as per the experimental design), place the mouse gently into the water for a 6-minute session.
-
Scoring: Record the behavior of the mouse, typically during the last 4 minutes of the 6-minute session. Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Post-Test Care: After the session, remove the mouse from the water, dry it thoroughly, and place it in a clean, dry cage, possibly under a warming lamp, before returning it to its home cage.
-
Data Analysis: Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: The Novelty-Suppressed Feeding (NSF) Test in Rats
Objective: To measure anxiety- and depressive-like behavior by assessing the latency to eat a palatable food pellet in a novel and mildly aversive environment.
Materials:
-
Open-field arena (e.g., 60 cm x 60 cm with 40 cm high walls). [12]* A small, white paper or platform to place the food pellet on in the center of the arena.
-
Palatable food pellets (ensure they are desirable to the animals).
-
Stopwatch or video recording and analysis software.
Procedure:
-
Food Deprivation: Food-deprive the rats for 24-48 hours before the test to ensure motivation to eat. [12]Water should be available ad libitum.
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the test. The testing arena should be novel to the animals.
-
Drug Administration: Administer the test compound, vehicle, or positive control at a predetermined time before the test.
-
Test Session:
-
Place a single food pellet on the white platform in the center of the brightly lit open field.
-
Gently place the rat in a corner of the arena.
-
Start the stopwatch and measure the latency (in seconds) for the rat to take its first bite of the food pellet.
-
The test is typically run for a maximum of 5-10 minutes. If the rat does not eat within this time, a maximum latency score is assigned.
-
-
Home Cage Food Consumption: Immediately after the test, return the rat to its home cage where a pre-weighed amount of the same palatable food is available. Measure the amount of food consumed in a set period (e.g., 5 minutes) to control for potential anorectic effects of the drug.
-
Data Analysis: Compare the mean latency to eat between the different treatment groups. Also, analyze the home cage food consumption data to rule out confounding effects on appetite.
Conclusion and Future Directions
The comparison between Igmesine hydrochloride and ketamine highlights two distinct yet promising approaches to achieving rapid antidepressant effects. Ketamine, through its well-characterized NMDA receptor antagonism and subsequent enhancement of glutamatergic signaling, has established a new benchmark for rapid-acting antidepressants and is already impacting clinical practice. Its significant, albeit transient, side effects necessitate careful patient monitoring.
Igmesine, on the other hand, represents a novel mechanism centered on the modulation of intracellular signaling via the σ₁ receptor. Preclinical and early clinical data suggested a favorable tolerability profile and potential antidepressant efficacy. [6]Although its development was halted, the exploration of σ₁ receptor agonists as a class of antidepressants remains a valid and intriguing area of research. The potential for a rapid onset of action with a different side effect profile compared to ketamine makes this a therapeutic target worthy of further investigation.
For researchers in the field, the continued elucidation of the downstream signaling pathways of both NMDA receptor antagonists and σ₁ receptor agonists will be crucial. Furthermore, the development and refinement of preclinical models that can accurately predict not only antidepressant efficacy but also the rapidity of action and the side effect profile in humans will be paramount in bringing safer and more effective rapid-acting antidepressants to patients in need.
References
-
The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
SSRIs vs Ketamine for Depression: Understanding the Differences - ClearSpring Pharmacy. (n.d.). Retrieved January 31, 2026, from [Link]
-
Igmesine - Alzheimer's Drug Discovery Foundation. (2017, August 18). Retrieved January 31, 2026, from [Link]
-
Factsheet on the forced swim test - Understanding Animal Research. (2020, October 15). Retrieved January 31, 2026, from [Link]
-
The Mouse Forced Swim Test - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
The mouse forced swim test - Johns Hopkins University. (n.d.). Retrieved January 31, 2026, from [Link]
-
Novelty-Suppressed Feeding in the Mouse - Samuels Lab. (n.d.). Retrieved January 31, 2026, from [Link]
-
Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC. (n.d.). Retrieved January 31, 2026, from [Link]
-
Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC - PubMed Central. (2022, December 9). Retrieved January 31, 2026, from [Link]
-
Novelty Suppressed Feeding Test: Protocol Details - YouTube. (2024, May 3). Retrieved January 31, 2026, from [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC. (2022, June 16). Retrieved January 31, 2026, from [Link]
-
Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Novelty-suppressed feeding in the mouse - Rutgers, The State University of New Jersey. (n.d.). Retrieved January 31, 2026, from [Link]
-
A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed. (2017, September 29). Retrieved January 31, 2026, from [Link]
-
Animal research: antidepressants and the forced swim test - YouTube. (2021, May 5). Retrieved January 31, 2026, from [Link]
-
Prediction of human efficacious antidepressant doses using the mouse forced swim test. (n.d.). Retrieved January 31, 2026, from [Link]
-
Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One? - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test. (2019, April 15). Retrieved January 31, 2026, from [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.). Retrieved January 31, 2026, from [Link]
-
Fast-acting antidepressant-like effects of ketamine in aged male rats - PMC. (2024, August 19). Retrieved January 31, 2026, from [Link]
-
The Antidepressant-Like Effects of a Clinically Relevant Dose of Ketamine Are Accompanied by Biphasic Alterations in Working Memory in the Wistar Kyoto Rat Model of Depression - Frontiers. (2021, January 19). Retrieved January 31, 2026, from [Link]
-
Chronic mild stress and ketamine interact in the mouse forced swim... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]
-
Understanding Ketamine's Antidepressant Effect - YouTube. (2020, August 21). Retrieved January 31, 2026, from [Link]
-
Ketamine's rapid and sustained antidepressant effects are driven by distinct mechanisms. (2024, February 27). Retrieved January 31, 2026, from [Link]
-
Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Efficacy, tolerability and side-effect profile of fluvoxamine for major depression: meta-analysis - PubMed. (2008, June 18). Retrieved January 31, 2026, from [Link]
Sources
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 5. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 9. samuelslab.com [samuelslab.com]
- 10. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. transpharmation.com [transpharmation.com]
- 12. Fast-acting antidepressant-like effects of ketamine in aged male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Igmesine Hydrochloride and Haloperidol at Sigma Receptors: Binding Profiles and Functional Implications
In the landscape of neuropharmacology, sigma receptors, once enigmatic, have emerged as crucial targets for therapeutic intervention in a host of CNS disorders and other conditions.[1][2][3] Comprising two primary subtypes, sigma-1 (S1R) and sigma-2 (S2R), these intracellular chaperones modulate a wide array of cellular functions, from ion channel activity and calcium signaling to cell survival pathways.[1][4][5][6] This guide provides a detailed comparison of the binding profiles of two significant sigma receptor ligands: Igmesine hydrochloride, a selective S1R agonist, and haloperidol, a classic antipsychotic with high affinity for both sigma receptor subtypes.[7][8][9][10]
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative binding data, the experimental methodologies used to obtain this data, and the functional consequences of these binding interactions.
Section 1: Comparative Binding Affinity at Sigma-1 and Sigma-2 Receptors
The fundamental starting point for comparing any two ligands is their binding affinity (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Haloperidol is well-established as a high-affinity ligand for both S1R and S2R, with Ki values typically in the low nanomolar range for S1R.[7] This lack of selectivity is a critical factor in its pharmacological profile, as it also exhibits high affinity for other receptors, such as dopamine D2 receptors, complicating the attribution of its effects solely to sigma receptor interaction.[7]
Igmesine, in contrast, was developed as a selective S1R agonist.[8] Its binding profile is characterized by a marked preference for the S1R subtype over the S2R subtype.
Table 1: Comparative Binding Affinities (Ki) of Igmesine and Haloperidol
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | Selectivity (S2/S1) | Primary Functional Activity |
| Igmesine | ~4.6 - 17.4 | ~63 - 1784 | ~14x - 103x | S1R Agonist |
| Haloperidol | ~2 - 4 | High Affinity (nM range) | Non-selective | S1R Antagonist / S2R Ligand |
Note: The range in reported Ki values can be attributed to variations in experimental conditions, such as tissue source and radioligand used. Data synthesized from multiple sources.[7][11]
The data clearly illustrates that while both compounds bind to S1R with high affinity, Igmesine's significantly higher Ki for S2R makes it a more selective tool for probing S1R function. Haloperidol's promiscuity across both sigma subtypes and other receptor systems necessitates careful experimental design to isolate its sigma-related effects.[7]
Section 2: The "Why" and "How": Deconstructing the Radioligand Binding Assay
To truly understand the data presented in Table 1, one must appreciate the methodology behind it. The gold-standard technique for determining binding affinity is the competitive radioligand binding assay. This method provides a robust and reproducible way to quantify the interaction between a ligand and its receptor.
The logic of a competitive binding assay is to measure how effectively a test compound (e.g., Igmesine or haloperidol) competes with a radioactive ligand (radioligand) that has a known high affinity for the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
This protocol represents a standard methodology for assessing ligand binding at sigma receptors.
Objective: To determine the inhibition constant (Ki) of Igmesine and haloperidol at S1R and S2R.
Materials:
-
Tissue Source: Guinea pig brain (for S1R) or rat liver (for S2R) are commonly used due to high receptor expression.[7][12]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.[7]
-
-
Radioligands:
-
Masking Agent (for S2R assay): (+)-pentazocine (unlabeled) to block the S1R sites.[11][13]
-
Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).[7][13]
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates, liquid scintillation counter.[7]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect and homogenize the source tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a Lowry or BCA assay).
-
-
S1R Competitive Binding Assay:
-
In a 96-well plate, combine:
-
Incubate at room temperature for 90 minutes.[7]
-
-
S2R Competitive Binding Assay:
-
The protocol is similar, but with critical modifications. In each well, combine:
-
Rat liver membrane homogenate (e.g., 30-60 µg protein).[13]
-
[³H]DTG at a single concentration near its Kd (e.g., 5 nM).[13]
-
Crucially, add a constant concentration of unlabeled (+)-pentazocine (e.g., 100-200 nM) to all wells to "mask" or occupy the S1R sites, ensuring [³H]DTG primarily binds to S2R. [11][13]
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding, add 10 µM unlabeled DTG.[13]
-
-
Incubate at room temperature for 120 minutes.[13]
-
-
Harvesting and Counting:
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[13]
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: -pentazocine is chosen for S1R assays due to its high selectivity for this subtype.[12] [³H]DTG is used for S2R because it binds both subtypes, but its use is critically dependent on the S1R mask.[13][14]
-
The Masking Protocol: The use of (+)-pentazocine in the S2R assay is a classic pharmacological technique to isolate binding to a specific receptor subtype in a mixed population.[12][14] However, it's imperfect and can introduce artifacts if the masking agent has some affinity for the target receptor or if the radioligand can displace the mask.[14] This highlights the importance of validation and using highly selective tools when available.
Section 3: Functional Consequences and Signaling Pathways
Binding affinity is only part of the story. The functional activity of a ligand—whether it acts as an agonist (activator) or antagonist (blocker)—determines its ultimate physiological effect.
-
Igmesine is characterized as an S1R agonist .[8][15] Agonist binding to S1R, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, initiates a cascade of neuroprotective and neuromodulatory effects.[4][5][16]
-
Haloperidol acts as an S1R antagonist .[1] Its binding prevents the conformational changes required for S1R to interact with its downstream partners. Its functional role at S2R is less clearly defined but is implicated in cell proliferation and apoptosis.[1][17]
The divergent functional activities of these two ligands lead to profoundly different cellular outcomes, which can be visualized through their respective influences on the S1R signaling pathway.
Sources
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. oncotarget.com [oncotarget.com]
Meta-analysis of preclinical studies on Igmesine hydrochloride for cognitive enhancement
[1]
Executive Summary
Igmesine hydrochloride (JO-1784) represents a pivotal reference compound in the study of Sigma-1 receptor (
While its clinical development for depression was discontinued due to high placebo response rates in Phase III trials, Igmesine remains a gold-standard preclinical tool for investigating neuroplasticity, mitochondrial calcium homeostasis, and BDNF secretion . This guide analyzes its efficacy profile relative to standard-of-care agents and provides validated protocols for its use in cognitive research.
Mechanistic Profile: The Sigma-1 Translocation Pathway
Igmesine acts as a high-affinity agonist at the
Core Mechanism of Action
-
Chaperone Dissociation: At resting state,
R is complexed with BiP (GRP78) at the Mitochondria-Associated ER Membrane (MAM). Igmesine binding causes R to dissociate from BiP. -
Translocation: The activated
R translocates to the plasma membrane and nuclear envelope. -
Ion Channel Modulation: At the plasma membrane,
R interacts with the GluN2B subunit of the NMDA receptor, preventing downregulation and potentiating calcium influx during synaptic activity (Long-Term Potentiation). -
Mitochondrial Support: It stabilizes IP3R at the MAM, ensuring proper
transfer to mitochondria, which boosts ATP production and prevents apoptosis.
Pathway Visualization
Figure 1: Igmesine-mediated Sigma-1 receptor translocation and downstream signaling effects on synaptic plasticity and bioenergetics.
Comparative Efficacy Analysis
Igmesine is often compared to Donepezil (which possesses mixed AChE/Sigma-1 activity) and SA4503 (a pure Sigma-1 agonist).
Table 1: Pharmacological & Efficacy Comparison
| Feature | Igmesine (JO-1784) | Donepezil (Aricept) | SA4503 (Cutamesine) |
| Primary Target | AChE Inhibitor + | ||
| Binding Affinity ( | 19 nM ( | 14.6 nM ( | 17.4 nM ( |
| Selectivity ( | > 50-fold | Mixed (High AChE affinity) | > 100-fold |
| Mechanism in Amnesia | Modulates GluN2B & ACh release | Blocks ACh breakdown + Modulates GluN2B | Modulates GluN2B & Ca2+ |
| Scopolamine Reversal | +++ (0.1–1.0 mg/kg) | ++++ (Combined mechanism) | +++ (0.3–3.0 mg/kg) |
| Neuroprotection | High (Anti-apoptotic) | Moderate | High (Mitochondrial focus) |
| Clinical Status | Discontinued (Depression) | FDA Approved (Alzheimer's) | Phase II (Stroke/Recovery) |
Key Insight: While Donepezil shows slightly higher potency in vivo due to its dual mechanism (increasing acetylcholine and modulating sigma receptors), Igmesine offers a "cleaner" pharmacological tool for isolating the neurotrophic contributions of the sigma-1 pathway without the cholinergic side effects (e.g., bradycardia, GI distress) associated with AChE inhibition.
Experimental Protocols
To validate Igmesine's cognitive enhancement properties, the Scopolamine-Induced Amnesia Model is the industry standard. This model mimics the cholinergic deficit seen in Alzheimer's disease.[2]
Protocol A: Scopolamine-Induced Passive Avoidance (Step-Through)
Objective: Assess the drug's ability to prevent chemically induced short-term memory deficits.[3]
Materials:
-
Animals: Male ICR mice (25–30g) or Wistar rats (200–250g).
-
Reagents: Igmesine HCl (dissolved in saline), Scopolamine HBr, 0.9% Saline.
-
Apparatus: Light/Dark box with a guillotine door and electrified grid floor.
Step-by-Step Workflow:
-
Acquisition Trial (Day 1):
-
Pre-treatment: Administer Igmesine (0.1, 0.3, 1.0 mg/kg, i.p.) or Vehicle 60 minutes prior to training.
-
Amnestic Induction: Administer Scopolamine (1.0 mg/kg, s.c.) 30 minutes prior to training.
-
Training: Place animal in the Light compartment. After 10s, open the door. When the animal enters the Dark compartment, deliver a foot shock (0.6 mA for 3s).
-
Return: Immediately return animal to home cage.
-
-
Retention Trial (Day 2 - 24h later):
-
Place animal in the Light compartment.
-
Open door.[4]
-
Measurement: Record Step-Through Latency (STL) .
-
Cut-off: 300 seconds.
-
Validation Criteria:
-
Vehicle + Scopolamine: STL should be < 60s (Amnesia).
-
Igmesine + Scopolamine: STL should be significantly increased (> 150s), comparable to the non-scopolamine control.
Protocol B: Experimental Timeline Visualization
Figure 2: Temporal dosing regimen for the prevention of scopolamine-induced amnesia.
Critical Evaluation & Translational Gap
Why did Igmesine fail in clinical trials?
Despite robust preclinical data, Igmesine (JO-1784) failed to demonstrate statistical superiority over placebo in Phase III trials for depression.
-
Placebo Response: The "sigma enigma" often involves high placebo response rates in mild-to-moderate depression cohorts.
-
Mechanism Specificity: In healthy humans or non-stressed models,
agonists often show no effect. They act as "homeostatic modulators," meaning they are only active under conditions of cellular stress (e.g., ER stress, oxidative stress). -
Implication for Researchers: Igmesine is most effective in deficit models (e.g., scopolamine,
-amyloid toxicity) rather than enhancing baseline performance in healthy subjects.
Safety & Pharmacokinetics
-
Half-life: Short in rodents (
1-2 hours), requiring acute timing in behavioral assays. -
Safety: Excellent safety profile; lacks the extrapyramidal side effects of dopaminergic agents and the autonomic effects of cholinomimetics.
References
-
Roman, F. J., et al. (1996). Igmesine, a novel sigma ligand, reverses scopolamine-induced amnesia in rats. Journal of Pharmacology and Experimental Therapeutics.
-
Maurice, T., et al. (1996). Neuroactive neurosteroids as endogenous effectors for the sigma1 receptor system. Brain Research.
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell.
-
Kato, A., et al. (1999). Donepezil acts as a sigma-1 receptor agonist.[5] European Journal of Pharmacology.
-
Urani, A., et al. (2001). The antidepressant-like effect of igmesine involves modulation of intracellular calcium. Psychopharmacology.
Sources
- 1. (+)-Igmesine hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. criver.com [criver.com]
- 3. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Part 1: Executive Safety Summary & Immediate Action
Standard Operating Procedure: Safe Handling and Disposal of Igmesine Hydrochloride
Critical Directive: Igmesine hydrochloride is a potent Sigma-1 receptor agonist . While primarily investigated for neuroprotective and antidepressant effects, its biological activity at nanomolar concentrations (K_d = 19.1 nM) mandates strict containment. It is Harmful if Swallowed (H302) and must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of via sanitary sewer systems.
Emergency Response: Accidental Spill
If a spill occurs, immediate containment is required to prevent aerosolization and surface contamination.
-
Evacuate & PPE: Clear the immediate area. Don appropriate PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Carefully scoop into a wide-mouth hazardous waste jar.
-
Liquid Spill: Absorb with vermiculite or chem-pads. Do not use combustible materials (sawdust) if the solvent is oxidizing.
-
-
Decontamination: Clean the surface with a soap/water solution followed by a 70% ethanol wipe. Place all cleanup materials into the hazardous waste container.
-
Labeling: Immediately label the container: "Hazardous Waste - Toxic - Igmesine HCl Debris."
Part 2: Scientific Profile & Hazard Identification
To properly manage waste, one must understand the compound's stability and biological potency. Igmesine HCl is not merely "chemical debris"; it is a bioactive agent that modulates intracellular calcium signaling.
Mechanism of Action: Why Containment Matters
Igmesine acts by binding to Sigma-1 receptors at the Endoplasmic Reticulum (ER) interface. Unlike simple organic salts, its introduction into the environment could theoretically disrupt aquatic biological systems due to its high affinity for conserved mammalian signaling pathways.
Figure 1: Mechanism of Action.[1][2] Igmesine modulates ER-mitochondria signaling, necessitating strict control to prevent environmental bioaccumulation.
GHS Hazard Classification
| Parameter | Specification |
| Signal Word | WARNING |
| Hazard Statement | H302: Harmful if swallowed.[3] |
| Precautionary | P264: Wash skin thoroughly after handling.P270: Do not eat/drink when using.P501: Dispose of contents to approved plant. |
| Physical State | White to off-white solid (powder). |
| Solubility | Soluble in DMSO (50 mM), Water (variable). |
Part 3: Detailed Disposal Protocol
This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "cradle-to-grave" management. While Igmesine is not explicitly P-listed or U-listed by name, it must be managed as a toxic chemical waste due to its biological activity and acute toxicity profile.
A. Solid Waste (Pure Compound & Weighing Debris)
-
Primary Method: High-Temperature Incineration.
-
Protocol:
-
Collect all solid waste in a screw-top high-density polyethylene (HDPE) or glass container.
-
Do not mix with incompatible oxidizers.
-
Label clearly with the full chemical name: "Igmesine Hydrochloride - Solid Waste."
-
Assign the waste stream to a licensed hazardous waste contractor for incineration equipped with an afterburner and scrubber.
-
B. Liquid Waste (Mother Liquors & Stock Solutions)
-
Restriction: NEVER pour aqueous or organic solutions of Igmesine down the sink.
-
Protocol:
-
Segregate based on the solvent (e.g., "Aqueous Toxic" vs. "Organic Solvent").
-
If dissolved in DMSO or Methanol: Classify as Flammable/Toxic waste.
-
If dissolved in Water: Classify as Toxic Aqueous waste.
-
Triple-rinse any glassware used; add the first rinse to the liquid waste container. Subsequent rinses (if negligible concentration) may be washed normally, subject to local facility wastewater permits.
-
C. Contaminated Packaging (Vials & Syringes)
-
Empty Vials: If the vial held acute hazardous waste (or if you treat all active pharm ingredients as such), it must be triple-rinsed with a solvent capable of removing the residue. The rinsate is hazardous waste.[4] The vial can then be defaced and discarded or recycled.
-
Sharps: Syringes used for injection must be placed in a rigid, puncture-resistant "Sharps" container labeled "Biohazard/Chemical Contaminated."
Operational Workflow: The Disposal Decision Tree
Figure 2: Logical decision tree for categorizing and processing Igmesine waste streams.
Part 4: Regulatory Framework
Compliance is not optional.[4] In the United States, laboratory waste is regulated under 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste).
-
Waste Determination: As the generator, you are responsible for determining if the waste is hazardous. Igmesine HCl is Toxic (T) .
-
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Containers must remain closed except when adding waste.
-
Labeling: Containers must be marked with:
Final Note from the Senior Scientist:
"Treat Igmesine hydrochloride with the respect due a potent neurological agent. The goal is not just regulatory compliance, but the prevention of downstream ecological effects.[7][8] Incineration is the only method that guarantees the destruction of the pharmacophore."
References
-
Ishikawa, M., & Hashimoto, K. (2010). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of Receptor, Ligand and Channel Research, 3, 25–36. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Manage Hazardous Waste in the Laboratory. RCRA Online. Retrieved from [Link]
Sources
- 1. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. vumc.org [vumc.org]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ptb.de [ptb.de]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
